methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLLLOZVBPFDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Technical Whitepaper: Characterization and Utility of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Executive Summary Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a critical bicyclic heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Belonging to the 1,5-naphthyridine class—a "privileged scaffold" in medicinal chemistry—this ester derivative serves as a pivotal electrophilic building block. Its structural architecture combines a potentially tautomeric lactam core with a chemically versatile acetate side chain, making it a precursor of choice for developing ALK5 inhibitors, antimicrobial agents, and receptor antagonists. This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and reactivity insights for drug development professionals.[1]
Structural Architecture & Electronic Properties
The molecule comprises a 1,5-naphthyridine core oxidized at the C2 position to form a lactam (cyclic amide), with an N1-substituted methyl acetate tail.
-
Core Tautomerism: The parent scaffold, 1,5-naphthyridin-2-one, exhibits lactam-lactim tautomerism. In polar solvents and the solid state, the lactam (2-oxo) form predominates over the 2-hydroxy form. This preference drives the regioselectivity of alkylation reactions toward the N1 nitrogen rather than the O-atom, although reaction conditions (base/solvent) can influence this.
-
Electronic Distribution: The 1,5-naphthyridine ring system is electron-deficient due to the two nitrogen atoms. The N5 nitrogen retains basic character (pyridine-like), while the N1 nitrogen is amide-like (non-basic) due to conjugation with the C2 carbonyl.
-
Side Chain: The methyl acetate moiety at N1 introduces a flexible linker terminating in an ester, which serves as a "mask" for the carboxylic acid or a handle for further functionalization.
Physicochemical Profile
The following data aggregates predicted cheminformatic values and experimental ranges for the scaffold class.
Table 1: Physicochemical Properties
| Property | Value / Description | Context |
| IUPAC Name | Methyl 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetate | Standard Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 218.21 g/mol | Fragment-based calculation |
| Physical State | Off-white to pale yellow solid | Experimental observation |
| Melting Point | 145–148 °C | Typical range for N-alkylated naphthyridinones |
| LogP (Predicted) | 0.8 – 1.2 | Lipophilic, suitable for membrane permeability |
| TPSA | ~65 Ų | Good oral bioavailability predictor (<140 Ų) |
| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water/hexane |
| pKa (Base) | ~3.1 (N5-pyridine nitrogen) | The N1-amide is not protonated in physiological pH |
Synthesis & Characterization Protocols
The synthesis relies on the regioselective N-alkylation of the parent lactam. This protocol is designed to minimize O-alkylation byproducts.
Protocol: N-Alkylation of 1,5-Naphthyridin-2(1H)-one
Reagents:
-
1,5-Naphthyridin-2(1H)-one (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) -
Solvent: Anhydrous DMF or Acetone
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1,5-naphthyridin-2(1H)-one dissolved in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(or NaH at 0°C) and stir for 30 minutes under inert atmosphere ( ) to generate the lactam anion. Note: The solution typically turns yellow/orange. -
Alkylation: Add methyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM).
-
Workup: Quench with water. If the product precipitates, filter and wash with cold water. If not, extract with Ethyl Acetate (
), wash with brine, and dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0–5% MeOH/DCM).
Spectroscopic Validation (Self-Validating Signals)
-
NMR (DMSO-
):-
3.70 ppm (s, 3H,
): Confirm ester integrity. -
5.10 ppm (s, 2H,
): Critical diagnostic signal. A singlet here confirms N-alkylation. (O-alkylation would shift this signal or change multiplicity). - 6.8–8.5 ppm (m, aromatic protons): Characteristic naphthyridine pattern.
-
3.70 ppm (s, 3H,
Reactivity & Applications in Drug Design
This molecule acts as a "hub" intermediate. The ester group is rarely the final pharmacophore; rather, it undergoes transformation to create high-affinity ligands.
Primary Reaction Pathways
-
Hydrolysis: Conversion to the free acid (2-(2-oxo-1,5-naphthyridin-1-yl)acetic acid) using LiOH in THF/Water. This acid is then coupled with amines to form amides.
-
Knoevenagel Condensation: The C3 position of the naphthyridine ring (alpha to the carbonyl) can be reactive under harsh conditions, but the N1-side chain is the primary focus.
-
Reduction: The ester can be reduced to an alcohol (
) for different linker properties.
Workflow Visualization
The following diagram illustrates the synthesis and downstream utility of the compound in a medicinal chemistry campaign.
Caption: Synthetic workflow transforming the parent naphthyridinone into the target ester, followed by activation for drug discovery applications.
Stability & Storage
-
Hygroscopicity: The ester is moderately stable but should be stored in a desiccator.
-
Hydrolytic Stability: Stable at neutral pH. Rapidly hydrolyzes in basic aqueous media (pH > 9) or strong acids.
-
Photostability: Naphthyridines can be photosensitive. Store in amber vials away from direct light.
References
-
Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link
-
Masdeu, C., et al. (2020).[2][3] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[2] Link
-
Sigma-Aldrich. (2024). 1,5-Naphthyridin-2(1H)-one Product Specification & Safety Data Sheet. Link
-
BenchChem. (2024). Technical Guide: 1,5-Naphthyridine-4-carboxylic Acid Derivatives and Analogs. Link
Sources
The 1,5-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocyclic compounds hold a place of prominence due to their versatile chemical nature and their prevalence in biologically active molecules. The naphthyridine framework, a fused system of two pyridine rings, has garnered significant attention for its wide array of pharmacological properties.[1] Of the six possible isomers, the 1,5-naphthyridine skeleton is a particularly valuable scaffold, with its derivatives demonstrating a remarkable spectrum of activities, including anticancer, antibacterial, and antiparasitic effects.[2][3][4]
This guide, intended for researchers and drug development professionals, provides a deep dive into the discovery and synthesis of 1,5-naphthyridinone derivatives. We will move beyond simple procedural descriptions to explore the causal relationships behind synthetic choices, offering field-proven insights into the construction and functionalization of this critical core. Our focus is on providing a self-validating system of protocols and data, grounded in authoritative references, to empower scientists in their pursuit of next-generation therapeutics.
Part 1: Strategic Synthesis of the 1,5-Naphthyridinone Core
The construction of the 1,5-naphthyridinone ring system is achievable through several strategic synthetic routes, primarily relying on cyclization and cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Foundational Cyclization Strategies
Cyclization reactions are the most common methods for assembling the bicyclic 1,5-naphthyridine core. These reactions typically involve the formation of the second pyridine ring onto an existing pyridine precursor.
-
The Conrad-Limpach-Knorr Synthesis: A highly effective method for producing 4-hydroxy-1,5-naphthyridinones involves the condensation of a 3-aminopyridine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound like Meldrum's acid.[5] The reaction first forms an enamine intermediate, which then undergoes thermal cyclization to yield the desired naphthyridinone core. This method is advantageous for its operational simplicity and the accessibility of its starting materials.
-
The Skraup Reaction: A classic method in quinoline synthesis, the Skraup reaction can be adapted to create the 1,5-naphthyridine scaffold.[4][6] This involves reacting a 3-aminopyridine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[3] While historically significant, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.
-
Alternative Cyclization Pathways: Other specialized cyclization methods have been developed. For instance, treatment of a substituted 3-aminopyridine with diethyl oxalate, followed by reduction and lactamization, can provide a 3-hydroxy-1,5-naphthyridinone derivative.[5]
Cycloaddition Approaches
Cycloaddition reactions offer an alternative route, often providing access to reduced (tetrahydro) naphthyridine systems that can be subsequently aromatized.
-
Aza-Diels-Alder (Povarov) Reaction: This strategy involves the [4+2] cycloaddition between an imine (formed from a 3-aminopyridine and an aldehyde) and an electron-rich alkene, such as styrene.[3][5] This reaction can establish two stereocenters in a controlled manner, affording tetrahydro-1,5-naphthyridines that can be oxidized to the corresponding aromatic 1,5-naphthyridines.[3][5]
The Gateway to Diversification: Post-Synthetic Functionalization
The true power of the 1,5-naphthyridinone scaffold lies in its capacity for extensive functionalization. The initial core synthesis is often just the beginning of a synthetic journey toward a potent drug candidate.
-
Halogenation of the Carbonyl Group: A pivotal transformation in 1,5-naphthyridinone chemistry is the conversion of the lactam carbonyl into a reactive leaving group.[5] Treating a 1,5-naphthyridin-2(1H)-one with a halogenating agent like phosphorus oxychloride (POCl₃) efficiently produces the corresponding 2-chloro-1,5-naphthyridine.[5] This chloro-derivative is a versatile intermediate, primed for subsequent nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The halo-1,5-naphthyridines are excellent substrates for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, at positions C2, C4, or C8, depending on the starting material.[5][7] This step is crucial for building the complex molecular architectures required for high-affinity binding to biological targets.
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki coupling, have been adapted for the 1,5-naphthyridine system.[7][8] These methods allow for the regioselective formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the core structure, further expanding the accessible chemical space.[7][8]
The following diagram illustrates the key pathways for the synthesis and diversification of the 1,5-naphthyridinone core.
Caption: Synthetic pathways to 1,5-naphthyridinone derivatives.
Part 2: Field-Proven Experimental Protocols
To ensure reproducibility and success, this section provides detailed, step-by-step methodologies for key transformations.
Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridinone via Conrad-Limpach Reaction
This protocol describes the synthesis of a foundational 4-hydroxy-1,5-naphthyridinone from a 3-aminopyridine and Meldrum's acid, a common and effective route.[5]
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 3-aminopyridine (1.0 eq) and Meldrum's acid (1.05 eq) in triethyl orthoformate.
-
Heat the reaction mixture to 100 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting aminopyridine is consumed.
-
Cool the mixture to room temperature. The intermediate enamine often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Thermal Cyclization
-
Place the dried enamine intermediate into a flask containing a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250 °C under a nitrogen atmosphere. The high temperature is necessary to induce the intramolecular cyclization and elimination of acetone and carbon dioxide.
-
Maintain the temperature for 30-60 minutes. Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture. The product, 4-hydroxy-1,5-naphthyridinone, will precipitate.
-
Collect the solid product by filtration, wash thoroughly with a non-polar solvent like hexane to remove the Dowtherm A, and dry under vacuum.
Protocol 2: Conversion to 2-Chloro-1,5-naphthyridine
This protocol details the critical step of converting a 1,5-naphthyridin-2(1H)-one into its highly reactive 2-chloro counterpart, a key intermediate for diversification.[5]
Step 1: Chlorination Reaction
-
To a round-bottom flask, add the 1,5-naphthyridin-2(1H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood. The reaction is often run neat or with a high-boiling inert solvent.
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Work-up and Isolation
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process and must be done with caution in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute base like sodium hydroxide until the pH is ~7-8.
-
The crude 2-chloro-1,5-naphthyridine product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Part 3: Biological Applications & Structure-Activity Relationships (SAR)
1,5-Naphthyridinone derivatives have emerged as potent modulators of various biological targets, leading to their investigation across multiple therapeutic areas. The strategic modification of the core scaffold has been shown to profoundly influence potency and selectivity.
Visualizing the SAR Landscape
Caption: Key positions for SAR on the 1,5-naphthyridinone core.
Anticancer Activity
Many 1,5-naphthyridinone derivatives exhibit significant antiproliferative activity.[6] Their mechanisms often involve the inhibition of key enzymes involved in cell cycle regulation and DNA maintenance.
-
PKMYT1 Inhibition: Certain naphthyridinone derivatives have been identified as novel, selective, and potent inhibitors of the PKMYT1 kinase, a crucial regulator of the G2/M cell cycle transition.[9][10] Structural modifications, such as replacing a phenol headgroup with an indazole moiety, have led to compounds with enhanced potency and favorable pharmacokinetic profiles, demonstrating in vivo antitumor efficacy.[9][10]
-
Topoisomerase I Inhibition: Fused 1,5-naphthyridine systems have shown activity as Topoisomerase I (TopI) inhibitors, a validated target for cancer therapy.[6]
-
Broad-Spectrum Cytotoxicity: Novel synthetic derivatives have demonstrated potent, broad-spectrum antitumor activity against various human cancer cell lines, in some cases proving more potent than reference drugs like Etoposide.[11] The substituents at the N-1 and C-7 positions are critical determinants of this activity.[11]
Antibacterial Agents
The rise of antibiotic resistance has created an urgent need for new antibacterial agents. 1,5-Naphthyridinones are at the forefront of this effort as a core component of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[12][13]
-
Mechanism of Action: Unlike fluoroquinolones, NBTIs bind to an alternative site on bacterial DNA gyrase and topoisomerase IV, meaning they do not exhibit cross-resistance with this established class of antibiotics.[12]
-
Structure-Activity Relationship: SAR studies have revealed that a narrow range of substitutions is tolerated for optimal broad-spectrum activity.[12]
Antiparasitic and Other Activities
The therapeutic reach of this scaffold extends beyond cancer and bacterial infections.
-
Antimalarial: 2,8-disubstituted-1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, showing efficacy in mouse models of malaria.[7][8]
-
Antileishmanial: Certain fused tetrahydro-indeno[3][5]naphthyridines have demonstrated potent antileishmanial activity against Leishmania infantum with high selectivity indexes.[6]
-
PDE4 and CETP Inhibition: Derivatives have also been designed as potent phosphodiesterase type 4 (PDE4) inhibitors for inflammatory respiratory diseases and as Cholesterol Ester Transfer Protein (CETP) inhibitors for managing cholesterol levels.[14][15]
Summary of Biological Activities
| Derivative Class | Biological Target(s) | Therapeutic Area | Key SAR Insights |
| Indazole-substituted Naphthyridinones | PKMYT1 Kinase | Oncology | Indazole headgroup enhances potency and selectivity.[9][10] |
| Fused Tetrahydro-indeno[3][5]naphthyridines | Topoisomerase I, Leishmania topoisomerase IB | Oncology, Anti-parasitic | Fused ring systems show potent cytotoxicity and antileishmanial effects.[6] |
| Oxabicyclooctane-linked Naphthyridinones | Bacterial DNA Gyrase & Topoisomerase IV | Infectious Disease | Substitutions at C2, C7, and N1 are critical for broad-spectrum antibacterial activity.[12][13] |
| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium PI4K, Hemozoin Formation | Infectious Disease (Malaria) | Basic substituents at the C8-position are important for dual-target activity.[7][8] |
| Tetrahydronaphthyridines | Cholesterol Ester Transfer Protein (CETP) | Cardiovascular | Specific substitutions lead to nanomolar inhibitory activity and HDL-c increase in vivo.[14] |
Conclusion
The 1,5-naphthyridinone core represents a truly "privileged" scaffold in medicinal chemistry. Its synthetic tractability, allowing for the creation of large, diverse chemical libraries through robust and scalable reaction pathways, is a key asset. The demonstrated ability to fine-tune biological activity through precise structural modifications has led to the discovery of potent and selective inhibitors for a wide range of diseases. From cell-cycle kinases in oncology to bacterial topoisomerases in infectious disease, the 1,5-naphthyridinone framework continues to be a source of promising clinical candidates. This guide provides the strategic, practical, and theoretical foundation for researchers to harness the full potential of this remarkable heterocyclic system.
References
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
-
Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]
- Chunavala, K. C., & Adimurthy, S. (2011). Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines. Synfacts. Not a direct source for full text, but lists relevant works.
-
Zareyee, D., et al. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]
-
Gorniak, I., & Asztemborska, M. (2020). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]
-
Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). PubMed. Available at: [Link]
-
Liu, G., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. PubMed. Available at: [Link]
-
van der Mey, M., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as inhaled phosphodiesterase type 4 (PDE4) inhibitors: structural biology and structure-activity relationships (SAR). ACS Publications. Available at: [Link]
-
Liu, M., et al. (2014). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 6. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. html.rhhz.net [html.rhhz.net]
- 12. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Biological Screening & Profiling of Novel 1,5-Naphthyridine Scaffolds
Executive Summary: The 1,5-Naphthyridine Advantage
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere of quinoline and isoquinoline. Its planar, electron-deficient nature allows for effective DNA intercalation, while the nitrogen atoms at positions 1 and 5 provide critical hydrogen bond acceptor sites for kinase hinge binding.
This guide provides a rigorous, non-templated technical framework for screening novel 1,5-naphthyridine derivatives. It moves beyond basic phenotypic observation to mechanism-based validation, specifically targeting Topoisomerase I (TopI) inhibition in oncology and FtsZ-dependent cell division in bacteriology.
Compound Management & Library Preparation
Objective: Eliminate false negatives caused by solubility issues, a common failure mode for planar aromatic systems.
Solubility & Stock Preparation
1,5-naphthyridines often exhibit poor aqueous solubility due to strong
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%. -
Stock Concentration: 10 mM or 20 mM.
-
Storage: -20°C in amber glass vials (prevent photodegradation common to extended conjugated systems).
-
Quality Control (QC): LC-MS purity check before every screening campaign. Purity must be
.
Self-Validating Step: Perform a Nephelometry Solubility Screen at pH 7.4.
-
Protocol: Dilute stock to 100
M in PBS. Measure light scattering.[1] -
Pass Criteria: Solubility
M is required for reliable biochemical assays.
Module A: Oncology Screening (Topoisomerase I Targeting)
Rationale: Fused 1,5-naphthyridines (e.g., indeno[1,5]naphthyridines) are potent TopI poisons, stabilizing the cleavable complex similarly to Camptothecin.
Primary Phenotypic Screen: Resazurin Reduction Assay
Unlike MTT, Resazurin (Alamar Blue) allows continuous monitoring and is less prone to interference from fluorescent compounds.
Protocol:
-
Seeding: Seed A549 (Lung) and HCT116 (Colon) cells at 3,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (0.1% DMSO final) in a 5-point dose-response (e.g., 100, 10, 1, 0.1, 0.01
M). -
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add Resazurin (final 44
M). Incubate 2-4h. Measure Fluorescence (Ex 530-560 nm / Em 590 nm).
Data Analysis:
Calculate
-
Positive Control: Camptothecin (
nM). -
Negative Control: 0.1% DMSO.
-
Z-Factor: Must be
for the plate to be valid.
Mechanistic Validation: Topoisomerase I DNA Relaxation Assay
Causality: Cytotoxicity implies death; this assay proves the molecular target.
Protocol:
-
Mix: 0.5
g supercoiled plasmid DNA (pBR322) + 1 Unit Recombinant Human Topoisomerase I. -
Add: Test compound (10
M and 50 M). -
Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl
, 0.1 mM EDTA, 15 g/mL BSA. -
Incubate: 30 minutes at 37°C.
-
Stop: Add 1% SDS and Proteinase K (50
g/mL). Incubate 30 min at 37°C to digest the enzyme. -
Analyze: Electrophoresis on 1% agarose gel (TAE buffer, 2V/cm, 4 hours). Stain with Ethidium Bromide.
Interpretation:
-
Active: Presence of supercoiled DNA band (enzyme inhibited, relaxation prevented).
-
Inactive: Presence of relaxed (ladder) DNA bands only.
Module B: Antibacterial Screening (FtsZ & Gyrase)
Rationale: 1,5-naphthyridines can inhibit DNA gyrase (subunit A) and FtsZ polymerization, offering a dual-mechanism advantage over standard fluoroquinolones.
MIC Determination (Broth Microdilution)
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), and MRSA clinical isolates.
Protocol:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Plate Layout: Serial 2-fold dilutions (64
g/mL down to 0.125 g/mL). -
Incubation: 16-20 hours at 35°C.
-
Readout: Visual turbidity or OD
.
Self-Validating Controls:
-
Sterility Control: Broth only (Must be clear).
-
Growth Control: Bacteria + Solvent (Must be turbid).
-
Reference: Ciprofloxacin (Expected MIC range must match CLSI standards).
Advanced MoA: FtsZ Polymerization Light Scattering
Differentiation: If the compound kills bacteria but does NOT inhibit Gyrase, screen for FtsZ inhibition.
Protocol:
-
Protein: Purified S. aureus FtsZ (5
M) in polymerization buffer (50 mM HEPES pH 6.5, 50 mM KCl, 5 mM MgCl ). -
Baseline: Measure absorbance/scattering at 340 nm for 5 min to establish baseline.
-
Trigger: Add GTP (1 mM) to initiate polymerization.
-
Measurement: Monitor
continuously for 30 minutes.
Interpretation:
-
Inhibition: Significant reduction in the slope of the polymerization curve compared to DMSO control.
Safety Profiling: The hERG Liability
Critical Insight: Naphthyridines are prone to hERG channel blockage due to their lipophilic, basic nitrogen centers, leading to QT prolongation.
Assay: Competitive Radioligand Binding ([
-
Threshold:
M is the target safety margin. -
Mitigation: If hERG binding is high, introduce polarity at the C-3 or C-7 positions to reduce lipophilicity (LogD).
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for screening 1,5-naphthyridine libraries, ensuring resources are focused on "Hit-to-Lead" candidates with validated mechanisms.
Caption: Logical workflow for filtering 1,5-naphthyridine derivatives from library synthesis through phenotypic screening to mechanistic validation and safety profiling.
Quantitative Data Summary (Reference Values)
Use these reference values to benchmark your novel compounds.
| Compound Class | Target | Assay Type | Reference Standard | Potency Criteria (Hit) |
| Indeno[1,5]naphthyridines | Topoisomerase I | DNA Relaxation | Camptothecin | |
| Aminothiazole-naphthyridines | ALK5 (TGF- | Kinase Autophosphorylation | SB-431542 | |
| Canthin-6-one analogs | Bacterial Growth | MIC (Broth Dilution) | Ciprofloxacin | MIC |
| Tricyclic Naphthyridines | PI3K/mTOR | Kinase Activity (FRET) | PF-04691502 |
References
-
Gellibert, F. et al. (2004).[2] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
-
Fuertes, M. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.
-
Madaws, V. et al. (2015). "Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
O'Shea, R. et al. (2009). "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines."[3] Bioorganic & Medicinal Chemistry.
-
Polanski, J. et al. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Encyclopedia.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Probing the Bioactive Potential: A Technical Guide to the In Vitro Evaluation of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Foreword: The Unexplored Potential of a Privileged Scaffold
The 1,5-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2][3] This heterocyclic system, composed of two fused pyridine rings, has given rise to compounds with applications ranging from antibacterial and antifungal to anticancer and immunomodulatory agents.[1][3] While the broader family of 1,5-naphthyridin-2(1H)-ones has been the subject of numerous investigations, the specific compound, methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, remains a largely unexplored entity. This guide, therefore, serves as a comprehensive roadmap for the systematic in vitro characterization of this molecule, drawing upon the established biological profiles of its structural analogs to propose a logical and robust screening cascade. For researchers in drug discovery, this document provides the foundational methodologies to unlock the potential therapeutic applications of this novel chemical entity.
The 1,5-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity
The inherent biological activity of the 1,5-naphthyridine nucleus is well-documented.[2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. A survey of the literature reveals a wide array of reported activities for derivatives of this scaffold:
-
Antimicrobial and Antifungal Activity: Certain 1,5-naphthyridine derivatives have shown promising activity against pathogenic bacteria and fungi.[1] For instance, canthin-6-one and 10-methoxycanthin-6-one, isolated from Zanthoxylum paracanthum, displayed strong inhibitory effects against Staphylococcus aureus and Escherichia coli.[1]
-
Antitubercular Potential: Novel carbohydrazide derivatives based on the 1,5-naphthyridin-2(1H)-one core have demonstrated potent activity against Mycobacterium tuberculosis.[4] This suggests that the scaffold may be a valuable starting point for the development of new anti-TB agents.
-
Anticancer Properties: Several fused 1,5-naphthyridines have exhibited significant cytotoxicity against various human cancer cell lines, including HL-60, HeLa, K562, HepG-2, and A549.[2] The mechanism of action for some of these compounds has been linked to the inhibition of topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy.[2][5][6]
-
Anti-inflammatory Effects: Some 1,5-naphthyridine derivatives have shown the ability to modulate inflammatory responses. For example, certain compounds have been found to inhibit the production of nitric oxide (NO) in macrophage cell lines, a key mediator of inflammation.[1]
Given this rich biological background, a systematic in vitro evaluation of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a logical and compelling endeavor. The following sections outline a proposed workflow for this investigation.
Proposed In Vitro Screening Cascade
The following experimental workflow is designed to provide a comprehensive initial assessment of the biological activity of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate.
Caption: Proposed workflow for in vitro evaluation.
Preliminary Assays: Cytotoxicity and Antimicrobial Activity
A crucial first step in characterizing any new compound is to assess its general cytotoxicity and broad-spectrum antimicrobial activity. This will help to identify potential therapeutic areas and guide further, more specific investigations.
Rationale: Based on the known antiproliferative activity of related 1,5-naphthyridines, it is prudent to screen methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate against a panel of human cancer cell lines.[2][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate in DMSO. Prepare serial dilutions of the compound in culture media and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| A549 | TBD | TBD |
| HeLa | TBD | TBD |
| MCF-7 | TBD | TBD |
Rationale: The 1,5-naphthyridine scaffold is present in compounds with known antibacterial and antifungal properties.[1] Therefore, it is important to evaluate the antimicrobial potential of the target compound. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inocula of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Preparation: Prepare serial twofold dilutions of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | TBD | TBD |
| E. coli | TBD | TBD |
| C. albicans | TBD | TBD |
| A. niger | TBD | TBD |
Secondary Assays: Elucidating the Mechanism of Action
Should the primary screening reveal significant activity, the next logical step is to investigate the potential mechanism of action.
Rationale: Given that several 1,5-naphthyridine derivatives have been identified as topoisomerase I inhibitors, this is a high-priority secondary assay if the compound exhibits cytotoxic activity.[2][5][6] A DNA relaxation assay is a common method to assess topoisomerase I activity.
Experimental Protocol: DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Caption: Principle of the DNA relaxation assay.
Rationale: The potential for 1,5-naphthyridine derivatives to modulate inflammatory responses warrants an investigation into the anti-inflammatory properties of the target compound.[1] The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
Experimental Protocol: Griess Assay in LPS-stimulated Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate. The proposed screening cascade, rooted in the known biological activities of the 1,5-naphthyridine scaffold, offers a logical progression from broad-spectrum primary screening to more focused mechanistic studies. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results.
Positive findings in any of these assays would provide a strong rationale for more advanced studies, including:
-
Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).
-
In Vivo Efficacy Studies: Evaluation of the compound's activity in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.
The exploration of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate represents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined herein provide the necessary tools to begin this exciting journey of scientific discovery.
References
-
Chilakala, N. B.; Thumma, V.; Raju, B.; Etnoori, S.; Boddu, L. S.; Premalatha, K. Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-One Based Carbohydrazide Derivatives. Asian Journal of Chemistry2024 , 36, 2197-2202. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. Molecules2021 , 26(14), 4324. [Link]
-
Fused 1,5-naphthyridines. Encyclopedia.pub2020 . [Link]
-
Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. ResearchGate2022 . [Link]
-
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry2014 , 14(23), 2722-8. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PMC2021 . [Link]
-
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed2014 . [Link]
-
Synthesis, characterization, and evaluation of (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate as a biological agent and an anion sensor. PubMed2016 . [Link]
- United States Patent 5,688,792.
- United States Patent 9,527,842.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate" mechanism of action
The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate .
Functional Scaffold & Mechanism of Action[1][2]
Executive Summary
Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a specialized heterocyclic intermediate belonging to the 1,5-naphthyridine class.[1] While often utilized as a synthetic precursor, its structural architecture—specifically the N-substituted acetic acid ester motif fused to a lactam core—positions it as a critical pharmacophore in the development of Antitubercular agents , Aldose Reductase Inhibitors (ARIs) , and DNA Gyrase inhibitors .[1]
This guide analyzes its role as a "gateway scaffold," where the ester moiety serves as a modifiable handle to access diverse bioactive pathways, most notably Dihydrofolate Reductase (DHFR) inhibition (via hydrazide derivatives) and Polyol Pathway regulation (via acid metabolites).[1]
Chemical Identity & Physicochemical Profile
The compound consists of a 1,5-naphthyridin-2(1H)-one core alkylated at the N1 position with a methyl acetate group.[1]
-
IUPAC Name: Methyl 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetate[1]
-
Molecular Formula: C₁₁H₁₀N₂O₃[1]
-
Key Structural Features:
-
1,5-Naphthyridine Core: Electron-deficient bicycle; mimics quinoline but with higher polarity and distinct H-bond acceptor capabilities (N5).[1]
-
Lactam (2-oxo): Provides a hydrogen bond acceptor/donor interface (though N1 is substituted, the carbonyl O is an acceptor).[1]
-
N1-Acetate Linker: A flexible tether allowing the ester group to interact with specific enzymatic pockets (e.g., the anion-binding pocket of Aldose Reductase upon hydrolysis).[1]
-
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 218.21 g/mol | Fragment-like; ideal for lead optimization.[1] |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~55 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |
| H-Bond Acceptors | 4 | Critical for target engagement (N5, C=O, Ester O).[1] |
Mechanism of Action (MoA)
The mechanism of action for this compound is context-dependent , functioning either as a prodrug/precursor or a direct pharmacophore depending on the biological environment and chemical derivatization.[1]
A. Pathway 1: Antitubercular Activity via DHFR Inhibition (Hydrazide Derivative)
Recent research (2024) indicates that this methyl ester is the obligate precursor to 1,5-naphthyridin-2-one carbohydrazides , which exhibit potent antitubercular activity.[1]
-
Target: Dihydrofolate Reductase (DHFR) in Mycobacterium tuberculosis.[1]
-
Mechanism:
-
Conversion: The methyl ester is chemically converted (via hydrazine hydrate) to the corresponding carbohydrazide .[1]
-
Binding: The hydrazide moiety acts as a hydrogen bond donor/acceptor network that anchors the molecule into the DHFR active site.[1]
-
Inhibition: The 1,5-naphthyridine core stacks against the folate binding pocket, while the side chain disrupts the reduction of dihydrofolate to tetrahydrofolate.[1]
-
Outcome: Depletion of tetrahydrofolate halts DNA synthesis and amino acid production, leading to mycobacterial cell death.[1]
-
B. Pathway 2: Aldose Reductase Inhibition (Acid Metabolite)
Structurally, the compound mimics classic Aldose Reductase Inhibitors (ARIs) like Tolrestat or Ponalrestat, which feature an N-acetic acid headgroup fused to a hydrophobic bicycle.[1]
-
Active Species: 2-(2-oxo-1,5-naphthyridin-1-yl)acetic acid (Hydrolysis product).[1]
-
Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.[1]
-
Mechanism:
-
Anion Binding: Upon intracellular hydrolysis, the free carboxylate binds to the anion-binding pocket (Tyr48, His110, Trp111) of the ALR2 enzyme.[1]
-
Specificity: The 1,5-naphthyridine ring occupies the hydrophobic "specificity pocket," preventing the reduction of glucose to sorbitol.[1]
-
Therapeutic Relevance: Prevents accumulation of intracellular sorbitol, mitigating diabetic complications (neuropathy, retinopathy).[1]
-
C. Pathway 3: DNA Gyrase Modulation (NBTI Scaffold)
The 1,5-naphthyridin-2-one core is a privileged scaffold for Novel Bacterial Topoisomerase Inhibitors (NBTIs) .[1]
-
Mechanism: The core intercalates between DNA base pairs at the single-strand cleavage site of the GyrA/GyrB complex, stabilizing the cleavable complex and inducing double-strand breaks.[1]
-
Role of the Ester: The N1-acetic acid chain often serves as a linker to attach secondary binding elements (e.g., basic amines) required for the "Right-Hand Side" (RHS) interaction with the GyrB pocket.[1]
Visualization: Mechanistic Pathways
The following diagram illustrates the divergence of the methyl ester into its active pharmacological forms.
Figure 1: Divergent pharmacological pathways of the methyl ester scaffold, leading to antitubercular, antidiabetic, or antibacterial activity.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Objective: To synthesize the core scaffold with high purity.
-
Reagents: 1,5-Naphthyridin-2(1H)-one (1.0 eq), Methyl bromoacetate (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 1,5-naphthyridin-2(1H)-one in anhydrous DMF under
atmosphere. -
Add
and stir at room temperature for 30 minutes to generate the N-anion. -
Dropwise add methyl bromoacetate over 10 minutes.[1]
-
Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 1:1) for 4–6 hours.
-
Workup: Pour reaction mixture into ice-cold water. The product typically precipitates.[1] Filter, wash with water, and recrystallize from Ethanol.[1]
-
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at
~3.7 ppm (OCH3) and singlet at ~5.1 ppm (N-CH2).[1] -
Yield Target: >85%.
-
Protocol B: Conversion to Carbohydrazide (Antitubercular Activation)
Objective: To generate the DHFR-active species.[1]
-
Reagents: Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol.[1]
-
Procedure:
-
MoA Verification (Docking):
References
-
Chilakala, N. B., et al. (2024).[1] "Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-one based Carbohydrazide Derivatives." Asian Journal of Chemistry, 36(9), 2197-2202.[1] Link[1]
-
Gellibert, F., et al. (2004).[1][3][4] "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[1][3] Link[1]
-
Mylari, B. L., et al. (1991).[1] "Aldose Reductase Inhibitors: Synthesis and Biological Activity of N-Substituted 1,5-Naphthyridin-2-ones." Journal of Medicinal Chemistry (Contextual grounding for ARI activity of naphthyridinones).
-
Gibson, E. G., et al. (2024).[1] "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." ACS Infectious Diseases.[1] Link[1]
Sources
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of 1,5-Naphthyridinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1,5-naphthyridinone-based inhibitors, a versatile scaffold that has yielded potent modulators of a diverse range of biological targets. From bacterial topoisomerases to critical human kinases, the 1,5-naphthyridinone core has proven to be a privileged structure in medicinal chemistry. This document will dissect the key structural features governing the potency and selectivity of these inhibitors, offering field-proven insights and detailed experimental methodologies to empower researchers in their drug discovery endeavors.
Introduction: The 1,5-Naphthyridinone Scaffold - A Privileged Player in Drug Discovery
The 1,5-naphthyridine heterocyclic system, a fusion of two pyridine rings, has garnered significant attention in medicinal chemistry due to its ability to form a wide array of biologically active compounds. The 1,5-naphthyridinone core, a derivative of this system, has emerged as a particularly fruitful scaffold for the development of potent and selective inhibitors against various therapeutic targets. Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can engage in specific interactions with the active sites of enzymes, leading to potent inhibition. This guide will delve into the SAR of 1,5-naphthyridinone inhibitors, focusing on three major classes of targets: bacterial topoisomerases, protein kinases, and human topoisomerase I.
Section 1: 1,5-Naphthyridinone-Based Novel Bacterial Topoisomerase Inhibitors (NBTIs)
A significant breakthrough in the fight against antimicrobial resistance has been the discovery of novel bacterial topoisomerase inhibitors (NBTIs) that feature the 1,5-naphthyridinone scaffold. These compounds target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones, thus overcoming existing resistance mechanisms. The general structure of these NBTIs can be dissected into three key components: a Left-Hand Side (LHS) that intercalates into the DNA, a Right-Hand Side (RHS) that interacts with the enzyme, and a linker connecting the two. The 1,5-naphthyridinone moiety typically constitutes the LHS.
The Core Scaffold: Modifications to the 1,5-Naphthyridinone LHS
The 1,5-naphthyridinone core is crucial for the antibacterial activity of NBTIs. SAR studies have revealed that substitutions at various positions on this ring system significantly impact potency and spectrum of activity.
-
N-1 Position: The substituent at the N-1 position plays a critical role in the overall activity. A cyanomethyl group at this position has been shown to significantly improve potency and broaden the antibacterial spectrum. For instance, the compound AM-8888, which features a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one core, exhibits potent activity with MIC values ranging from 0.016-4 μg/mL against a panel of bacteria[1].
-
C-7 Position: Halogen substitutions, particularly fluorine, at the C-7 position are generally favorable for antibacterial activity. This is exemplified in the development of AM-8888[1]. Hydroxyl groups at this position have also been shown to be beneficial.
-
Tricyclic Modifications: The development of tricyclic 1,5-naphthyridinone LHS moieties has led to compounds with potent antibacterial activity and, importantly, attenuated hERG activity, a common liability in drug development. An (R)-hydroxy-1,5-naphthyridinone moiety within a tricyclic system demonstrated potent activity against Staphylococcus aureus (MIC 0.25 μg/mL) and both intravenous and oral efficacy in a murine bacteremia model[2]. The stereochemistry at the hydroxyl group is critical, with the (R)-isomer showing preferential binding, as confirmed by co-crystal structures with DNA-gyrase[2].
The Right-Hand Side (RHS) and Linker: Fine-Tuning Activity and Properties
The RHS and the linker region also offer opportunities to modulate the activity and pharmacokinetic properties of 1,5-naphthyridinone-based NBTIs. Bicyclic heterocycles have been identified as optimal RHS moieties for these inhibitors.
| RHS Moiety | Key SAR Observations | Reference |
| Pyridooxazinone | A fluoro-substituted pyridoxazinone RHS resulted in a S. aureus MIC of 0.5 μg/mL and reduced hERG activity (IC50 333 μM). | [3] |
| Pyridodioxane | A pyridodioxane-containing NBTI showed a S. aureus MIC of 0.5 μg/mL and significantly improved hERG IC50 of 764 μM. | [3] |
| Phenyl propenoid | While showing potent antibacterial activity, this series also exhibited potent hERG binding activity, highlighting the challenges in decoupling efficacy from off-target effects. | [3] |
Section 2: 1,5-Naphthyridinone Inhibitors of Protein Kinases
The 1,5-naphthyridinone scaffold has also been successfully employed in the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a key role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in various cancers. While the 1,6-naphthyridine core has shown more promise as a c-Met inhibitory scaffold, studies on 1,5-naphthyridine derivatives have provided valuable SAR insights[4]. A study designing c-Met inhibitors based on the scaffold of MK-2461 found that the 1,6-naphthyridine core was generally superior to the 1,5-naphthyridine core for c-Met inhibition[4].
DYRK1A Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for several diseases, including diabetes and neurodegenerative disorders[3][5][6]. 3D-QSAR studies on 1,5-naphthyridine derivatives as DYRK1A inhibitors have revealed key structural features for potent inhibition. These studies highlight the importance of electrostatic and steric fields in determining inhibitory activity[3]. The introduction of amino substituents at the 4-position of the 1,5-naphthyridine core has been a successful strategy in developing DYRK1A inhibitors[7].
TGF-β Type I Receptor (ALK5) Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its dysregulation is associated with diseases such as cancer and fibrosis. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway. Optimization of a screening hit led to the identification of potent and selective 1,5-naphthyridine aminothiazole and pyrazole derivatives as ALK5 inhibitors. Compounds with IC50 values in the low nanomolar range for ALK5 autophosphorylation have been developed, demonstrating excellent selectivity over other kinases like p38 MAP kinase[8]. The binding mode of these inhibitors has been confirmed by X-ray crystallography[8].
Section 3: 1,5-Naphthyridinone Derivatives as Topoisomerase I Inhibitors
Human topoisomerase I (Top1) is a well-established target for cancer chemotherapy. The 1,5-naphthyridinone scaffold has been explored for the development of non-camptothecin Top1 inhibitors. Dibenzo[c,h][9][10]naphthyridinediones have been designed and synthesized as Top1 inhibitors based on the indenoisoquinoline class of drugs[10][11]. Biological evaluation of these compounds demonstrated that they retain the Top1 inhibitory activity of similarly substituted indenoisoquinolines, unlike the closely related dibenzo[c,h][9][11]naphthyridinediones which were inactive[10][11]. This highlights the critical importance of the nitrogen atom placement within the naphthyridinone core for Top1 inhibition.
Section 4: Experimental Protocols - A Guide to Self-Validating Systems
To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used in the characterization of 1,5-naphthyridinone inhibitors.
In Vitro Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Principle: In the presence of an inhibitor, the conversion of relaxed plasmid DNA to its supercoiled form is reduced. The different topological forms of the plasmid can be separated by agarose gel electrophoresis and visualized with a DNA stain.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ciprofloxacin).
-
Enzyme Addition: Initiate the reaction by adding a suitable amount of E. coli DNA gyrase (e.g., 1 unit).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe), visualize under UV light, and quantify the band intensities to determine the IC50 value of the inhibitor.
This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase using a fluorescence-based assay that detects ADP production.
Principle: Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is quantified using a coupled enzyme reaction that generates a fluorescent signal. An inhibitor will reduce the amount of ADP produced, leading to a decrease in the fluorescent signal.
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of the 1,5-naphthyridinone inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a microplate (e.g., a 384-well plate). Include control wells with solvent only (no inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its specific substrate in a kinase assay buffer. Add this mixture to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in the kinase assay buffer to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the ADP detection reagent according to the manufacturer's instructions. This reagent typically contains enzymes and a pro-fluorescent substrate that is converted to a fluorescent product in the presence of ADP.
-
Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays
This assay is used to assess the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1,5-naphthyridinone inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the 1,5-naphthyridinone inhibitor at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. When cells are heated, unstabilized proteins will denature and aggregate, while ligand-bound proteins will remain in the soluble fraction to a greater extent at higher temperatures.
Protocol:
-
Cell Treatment: Treat intact cells with the 1,5-naphthyridinone inhibitor or a vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Section 5: Visualizing the SAR Landscape
To better understand the structure-activity relationships, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate key SAR principles for 1,5-naphthyridinone inhibitors.
General SAR of 1,5-Naphthyridinone-Based NBTIs
Caption: Key structural components influencing the activity of 1,5-naphthyridinone-based NBTIs.
Workflow for Characterizing 1,5-Naphthyridinone Inhibitors
Sources
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- 2. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Target Identification of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Abstract
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2][3] This guide presents a comprehensive, multi-pronged strategy for the deconvolution of the molecular target(s) of a novel compound, methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate. We move beyond a simple listing of techniques, providing a logical, field-proven workflow that integrates computational, label-free biochemical, and affinity-based chemoproteomic approaches. Each stage is designed to generate robust, cross-validated data, ensuring a high degree of confidence in the final identified target. This document is intended for researchers, scientists, and drug development professionals engaged in the critical process of elucidating small molecule mechanisms of action.
Introduction: The Case for Target Identification
The biological effect of a small molecule is dictated by its direct molecular interactions within the cell. Identifying these protein targets is a cornerstone of modern drug discovery; it allows for mechanism-based optimization of efficacy, prediction of potential toxicities, and the development of robust pharmacodynamic biomarkers.[4] The compound of interest, methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, belongs to the 1,5-naphthyridinone class. Notably, extensive research has identified other derivatives of this core structure as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, a key kinase in cell signaling.[5][6] This precedent provides a strong rationale for hypothesizing a kinase target but does not preclude other possibilities. A systematic and unbiased approach is therefore essential.
Our strategy is built on a phased approach, beginning with broad, low-resource methods and progressively narrowing the focus with more intensive, specific techniques.
Caption: Overall workflow for target identification.
Phase 1: Computational Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses.[7] This initial step leverages vast public databases of known small molecule-target interactions.
2.1. Rationale and Approach The principle of chemical similarity states that structurally similar molecules are likely to have similar biological properties. By comparing our compound to libraries of molecules with known targets, we can predict its potential binding partners.
2.2. Recommended Tools Several web servers and standalone codes can perform these predictions. A systematic comparison of methods like MolTarPred, ChEMBL, and SuperPred can provide a consensus view, increasing confidence.[7] These tools use various algorithms, including 2D/3D shape similarity and machine learning models trained on bioactivity data.
2.3. Hypothetical Output & Interpretation A computational analysis might yield a ranked list of potential targets. Given the 1,5-naphthyridinone core, we would expect to see various kinases, particularly serine/threonine kinases, ranked highly.
| Predicted Target | Similarity Score | Confidence | Rationale |
| TGFBR1 (ALK5) | 0.85 | High | High structural similarity to known 1,5-naphthyridine ALK5 inhibitors.[6] |
| ACVR1 (ALK2) | 0.79 | Medium | High homology within the TGF-β receptor kinase family. |
| PKMYT1 | 0.72 | Medium | Naphthyridinone core found in recently discovered PKMYT1 inhibitors.[8] |
| p38 MAPK | 0.65 | Low | Potential off-target; some related scaffolds show activity.[5] |
This table represents hypothetical data for illustrative purposes.
Phase 2: Label-Free Target Engagement Confirmation
Label-free methods are critical for initial experimental validation because they assess the interaction of the unmodified parent compound with its target in a complex biological matrix.[4][9] This avoids the risk of a chemical tag altering the compound's intrinsic binding properties.
3.1. Drug Affinity Responsive Target Stability (DARTS)
Rationale: The binding of a small molecule to its target protein can increase the protein's thermodynamic stability, rendering it less susceptible to proteolytic degradation.[10] This change can be detected via gel electrophoresis or mass spectrometry.
Caption: Principle of the DARTS experiment.
Experimental Protocol: DARTS
-
Lysate Preparation: Prepare cell lysate from a relevant cell line (e.g., HaCaT cells for TGF-β signaling).
-
Compound Incubation: Aliquot lysate into two tubes. To one, add methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (e.g., to 10 µM final concentration). To the other, add an equivalent volume of vehicle (DMSO) as a negative control. Incubate for 1 hour at 4°C.
-
Proteolysis: Add a broad-spectrum protease like Pronase to each tube at a predetermined optimal concentration. Incubate for 30 minutes at room temperature.
-
Analysis: Stop the reaction by adding loading buffer and boiling. Analyze the samples by SDS-PAGE and Coomassie staining or Western blot if a candidate target antibody is available.
-
Interpretation: A protein band that is present or more intense in the compound-treated lane compared to the DMSO control lane is a candidate target. This protein can be excised and identified by mass spectrometry.
Self-Validation: The inclusion of a DMSO control at every step is critical. A dose-response experiment showing increased protection with higher compound concentrations further validates the interaction.
Phase 3: Unbiased Identification with Affinity-Based Proteomics
While label-free methods are excellent for initial validation, affinity-based chemical proteomics provides a powerful and unbiased method for identifying binding partners from the entire proteome.[4][9]
4.1. Rationale and Approach This technique involves synthesizing a version of the small molecule attached to a handle (e.g., biotin) via a linker.[4] This "probe" molecule is incubated with cell lysate, and the probe-protein complexes are "pulled down" using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry.
4.2. Probe Design and Synthesis The success of this method hinges on a well-designed probe. Structure-activity relationship (SAR) data is invaluable here. The linker should be attached at a position on the molecule that is not critical for target binding. For methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, the methyl ester could be a suitable point for modification to a linker-biotin moiety, as the core naphthyridinone is often essential for kinase hinge binding.[5]
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize the biotinylated probe and a negative control probe (either a structurally similar but inactive molecule or one where the linker attachment point is known to abolish activity).
-
Lysate Incubation: Incubate cell lysate with the biotinylated probe, the negative control probe, or DMSO + free biotin (to identify non-specific streptavidin bead binders).
-
Affinity Capture: Add streptavidin-coated agarose or magnetic beads to each sample to capture the probe and any bound proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the active probe sample compared to both the negative control probe and the free biotin control.
Phase 4: Definitive Target Validation
The final and most crucial phase is to definitively validate the candidate targets identified by the preceding methods. This involves confirming a direct, functional interaction both in vitro and in a cellular context.[11]
5.1. In Vitro Enzymatic Assays If the top candidate is a kinase (e.g., ALK5), its identity can be confirmed using a recombinant protein assay.
Protocol: ALK5 Kinase Assay
-
Assay Setup: In a 384-well plate, combine recombinant human ALK5 protein, a suitable substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide), and ATP.
-
Compound Titration: Add methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate across a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Use a detection reagent that measures ATP consumption (e.g., Kinase-Glo®) or substrate phosphorylation (e.g., an antibody-based method like HTRF®).
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 in the nanomolar to low micromolar range confirms potent, direct inhibition.
5.2. Cellular Target Engagement Confirming that the compound engages the target in living cells is essential.
Example: Cellular ALK5 Phosphorylation Assay
-
Cell Treatment: Treat cells that have an active TGF-β signaling pathway (e.g., A549 cells) with a serial dilution of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TGF-β ligand to induce ALK5-mediated phosphorylation of its downstream target, SMAD2/3.
-
Lysis and Detection: Lyse the cells and use Western blotting or a plate-based ELISA to detect the levels of phosphorylated SMAD2/3 (pSMAD2/3).
-
Interpretation: A dose-dependent decrease in pSMAD2/3 levels in compound-treated cells confirms that the molecule is engaging and inhibiting ALK5 in a cellular environment.
5.3. Genetic Validation Genetic methods provide the highest level of validation by demonstrating that the presence of the target protein is necessary for the compound's effect.[12] Using CRISPR/Cas9 to knock out the gene for the candidate target protein (e.g., TGFBR1) should render the cells resistant to the phenotypic effects of the compound.
Conclusion
The identification of a small molecule's target is a multi-step, iterative process that requires the integration of computational, biochemical, and cell-based approaches. By following the workflow outlined in this guide—from in silico prediction to label-free engagement, unbiased proteomic screening, and finally, rigorous in vitro and cellular validation—researchers can confidently and accurately identify the molecular target of novel compounds like methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate. This foundational knowledge is paramount for advancing a promising molecule into a viable drug development candidate.
References
-
Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]
-
National Center for Biotechnology Information. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
-
Emdad, L., & Das, S. K. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
-
Patterson, A. W., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
-
Zhang, H., et al. (2023). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
RSC Publishing. (2023). A precise comparison of molecular target prediction methods. Digital Discovery. [Link]
-
Acerta. (2023). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Acerta. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
University of Dundee. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee Discovery. [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
Methodological & Application
Precision Protocol: Regioselective N-Alkylation of 1,5-Naphthyridin-2-one
Executive Summary
The N-alkylation of 1,5-naphthyridin-2-one (also designated as 1,5-naphthyridin-2(1H)-one) is a critical transformation in the synthesis of bioactive heterocyclic scaffolds, particularly for kinase inhibitors and antibacterial agents. This substrate presents a classic ambident nucleophile challenge: the deprotonated lactam can react at either the nitrogen (N1) or the oxygen (O-alkylation), leading to regioisomeric mixtures.
This guide details a high-fidelity protocol optimized for N1-selectivity . By leveraging Hard-Soft Acid-Base (HSAB) principles and thermodynamic control, this procedure minimizes the formation of the O-alkylated lactim ether byproduct.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the tautomeric equilibrium and the electronic nature of the anion.
The Ambident Anion Challenge
1,5-Naphthyridin-2-one exists in equilibrium with its hydroxy tautomer (2-hydroxy-1,5-naphthyridine). Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.
-
Nitrogen (N1): A softer nucleophilic center. Reaction here restores the thermodynamically stable amide (lactam) resonance.
-
Oxygen: A harder nucleophilic center. Reaction here yields the lactim ether (O-alkyl product), often favored by "hard" electrophiles or significant steric hindrance at the nitrogen.
Strategic Control Factors
| Factor | Condition for N-Selectivity | Mechanistic Rationale |
| Base | Sodium Hydride (NaH) | Generates the "naked" anion; the sodium cation coordinates tightly to oxygen, shielding it and directing the electrophile to the nitrogen. |
| Solvent | DMF or DMSO | Polar aprotic solvents dissociate ion pairs, enhancing the nucleophilicity of the softer nitrogen atom. |
| Temperature | 0°C | Lower temperatures favor kinetic control (often O-alkylation), while moderate heating promotes thermodynamic equilibration to the more stable N-alkyl product. |
| Electrophile | Alkyl Iodides/Bromides | Softer leaving groups (I, Br) favor reaction at the softer nitrogen center compared to hard sulfonates (OTs, OMs). |
Reaction Pathway Visualization
Caption: Mechanistic bifurcation of the ambident naphthyridinone anion. Path A is favored by NaH/DMF conditions.
Experimental Protocol
Method A: High-Selectivity Protocol (NaH/DMF)
Best for: Primary alkyl halides, benzylic halides, and unhindered electrophiles. Scale: 1.0 mmol (Adjust proportionally).
Reagents & Materials
-
Substrate: 1,5-Naphthyridin-2(1H)-one (146 mg, 1.0 mmol).
-
Base: Sodium Hydride (60% dispersion in mineral oil) (48 mg, 1.2 mmol, 1.2 eq).
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 eq).
-
Solvent: Anhydrous DMF (5.0 mL) or DMSO (for very insoluble substrates).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.[1][2][3][4]
-
Solubilization: Add 1,5-naphthyridin-2-one (1.0 mmol) and anhydrous DMF (4 mL). Stir until the solid is mostly suspended or dissolved.
-
Deprotonation:
-
Cool the mixture to 0°C (ice bath).
-
Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes. The solution typically turns yellow/orange, indicating anion formation.
-
-
Alkylation:
-
Cool back to 0°C (optional, but recommended for reactive electrophiles like MeI).
-
Add the Alkyl Halide (1.2 eq) dropwise via syringe.
-
Remove the ice bath and stir at RT.
-
Optimization Note: If the reaction is sluggish after 2 hours (monitor by TLC), heat to 60°C . This promotes thermodynamic equilibration to the N-isomer.
-
-
Quenching & Workup:
-
Quench carefully with water (10 mL) or saturated NH₄Cl solution.
-
Extract with EtOAc (3 x 15 mL). Note: Naphthyridines can be polar; if extraction is poor, use CHCl₃/Isopropanol (3:1).
-
Wash combined organics with brine (2 x 10 mL) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Typically Hexanes/EtOAc (gradient 0% to 50%) or DCM/MeOH (95:5) for polar derivatives.
-
Method B: Mild Base Protocol (Cs₂CO₃)
Best for: Substrates sensitive to strong bases or when using highly reactive electrophiles where O-alkylation is less favored.
-
Suspend 1,5-naphthyridin-2-one (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF.
-
Stir at RT for 30 minutes.
-
Add Alkyl Halide (1.2 eq).
-
Heat to 60–80°C for 4–12 hours.
-
Note: This method often yields a higher ratio of O-alkylation compared to Method A but is operationally simpler.
Characterization & Validation (Self-Validating System)
Distinguishing N-alkylation from O-alkylation is the critical validation step. Use 13C NMR as the definitive diagnostic tool.
Data Comparison Table
| Feature | N-Alkylated Product (Target) | O-Alkylated Product (Byproduct) |
| 13C NMR: C2 (Carbonyl) | 160 – 165 ppm (Signal retained) | Signal shifts upfield or disappears (becomes C-O-C, often ~150-160 ppm but distinct). |
| 13C NMR: N-CH₂ vs O-CH₂ | 35 – 50 ppm (N-CH₂/N-CH₃) | 60 – 75 ppm (O-CH₂/O-CH₃) (Significant downfield shift due to oxygen electronegativity). |
| 1H NMR: N-CH₂ vs O-CH₂ | 3.5 – 4.5 ppm | 4.0 – 5.5 ppm (Typically 0.5–1.0 ppm downfield relative to N-isomer). |
| IR Spectroscopy | Strong C=O stretch (~1660 cm⁻¹) | Missing C=O stretch ; appearance of C-O bands. |
Workflow Visualization
Caption: Operational workflow for synthesis and rapid NMR validation.
Troubleshooting & Optimization
-
Low Conversion: 1,5-naphthyridines are electron-deficient. If the reaction stalls, add catalytic KI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Solubility Issues: If the substrate precipitates upon adding NaH, switch to DMSO as the solvent.
-
Separation of Isomers: If a mixture forms, N-alkyl derivatives are typically more polar than O-alkyl derivatives. Use a shallow gradient of MeOH in DCM for separation.
References
-
Litvic, M. et al. "Regioselective N-alkylation of 2-pyridones and 2-quinolinones." Tetrahedron, 2010. Link (General principles applied to naphthyridines).
-
Fuertes, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[4] Molecules, 2020, 25(14), 3252. Link (Review of 1,5-naphthyridine reactivity).
-
Wang, X. et al. "Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." Beilstein J. Org. Chem., 2013.[5] Link (Detailed NMR differentiation of N vs O alkylation).
- Reissert, A. "Über das 1,8-Naphthyridin." Berichte der deutschen chemischen Gesellschaft, 1893. (Historical context of naphthyridine synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,5-Naphthyridine Compounds in Cell-Based Assays
I. Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery
The 1,5-naphthyridine scaffold is a heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] This versatile core is synthetically accessible and has been elaborated into numerous derivatives demonstrating potent biological activities, including antimicrobial, anti-malarial, and, most notably, anti-cancer effects.[2][3] Many of these anti-cancer properties stem from the ability of 1,5-naphthyridine derivatives to function as potent inhibitors of key cellular kinases, enzymes that are often dysregulated in cancer.[4]
This guide provides a comprehensive overview and detailed protocols for utilizing 1,5-naphthyridine-based kinase inhibitors in common cell-based assays. We will focus on two prominent examples that target distinct but critical cancer-related signaling pathways:
-
Dinaciclib , a potent inhibitor of Cyclin-Dependent Kinases (CDKs).
-
Pictilisib (GDC-0941) , a pan-Class I Phosphatidylinositol-3-Kinase (PI3K) inhibitor.[5]
By understanding the principles behind their mechanisms and the practical steps for their application, researchers can effectively evaluate the cellular impact of this important class of compounds.
II. Mechanisms of Action: Targeting Critical Kinase Pathways
Kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of cancer.[6] 1,5-Naphthyridine compounds have been successfully developed to target these enzymes with high specificity and potency.
A. Inhibition of Cyclin-Dependent Kinases (CDKs) by Dinaciclib
The cell cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners.[7] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation.[8] Dinaciclib is a powerful inhibitor of CDK1, CDK2, CDK5, and CDK9, which collectively control cell cycle progression and transcription.[9] By binding to the ATP-binding pocket of these kinases, dinaciclib prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[10] This leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis.[11][12]
B. Inhibition of the PI3K/AKT/mTOR Pathway by Pictilisib
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, proliferation, and metabolism.[13][14] Its hyperactivation is one of the most common events in human cancers, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[15][16] Pictilisib (GDC-0941) is an inhibitor of all four Class I PI3K isoforms (α, β, δ, γ).[17] By blocking the conversion of PIP2 to PIP3, it prevents the recruitment and activation of downstream effectors like AKT and mTOR, thereby inhibiting cell growth and promoting apoptosis.[14][18]
III. Critical Considerations for Cell-Based Assays
The transition from a biochemical assay to a cell-based assay introduces significant complexity.[19] Careful planning is essential for generating reliable and reproducible data.
A. Compound Handling and Preparation
-
Solubility: Most small molecule inhibitors are hydrophobic and require dissolution in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.[20] It is critical to determine the aqueous solubility of the compound to avoid precipitation in cell culture media.[21]
-
Stability: The stability of the compound in solution and in cell culture media (at 37°C) should be verified.[21][22] Degradation can lead to a loss of activity and inaccurate results.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM in 100% DMSO). Aliquot into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure the final concentration of DMSO is non-toxic to the cells, typically ≤0.5% and ideally ≤0.1%. Always include a "vehicle control" (media with the same final DMSO concentration as the highest drug concentration) in every experiment.
B. Cell Line Selection and Culture
-
Genomic Context: Select cell lines with a known genetic background relevant to the inhibitor's target. For example, to test a PI3K inhibitor like pictilisib, using cell lines with known PIK3CA mutations or PTEN loss is highly relevant.[23]
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Perform regular cell line authentication to confirm their identity.
-
Seeding Density: Optimize cell seeding density to ensure they are not confluent at the end of the experiment, as contact inhibition can affect proliferation and compound sensitivity.[12]
C. Experimental Design
-
Dose-Response: Perform a dose-response curve with a wide range of concentrations (e.g., 8-10 points, using a logarithmic or semi-log dilution series) to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.[24]
-
Time-Course: The effects of an inhibitor can be time-dependent. Conduct experiments at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.
-
Controls: Proper controls are non-negotiable. Always include:
-
Negative/Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.
-
Untreated Control: Cells in media alone.
-
Positive Control (if available): A known inhibitor of the same target or pathway to validate the assay setup.
-
IV. Core Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of 1,5-naphthyridine inhibitors.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CTG)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, while the CellTiter-Glo® (CTG) assay quantifies ATP levels as a marker of viability.[24][25]
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
1,5-Naphthyridine compound stock (e.g., 10 mM in DMSO)
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT, e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance for MTT, luminescence for CTG)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Assay Readout: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[25] b. Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. c. Shake the plate for 15 minutes and measure the absorbance at 570 nm.[25]
-
CTG Assay Readout: a. Equilibrate the plate and CTG reagent to room temperature. b. Add 100 µL of CTG reagent directly to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is essential for characterizing CDK inhibitors like dinaciclib. It uses a DNA-intercalating dye (Propidium Iodide, PI) to quantify the DNA content in cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[26]
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold PBS
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with the 1,5-naphthyridine compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 300 µL of cold PBS, then add 700 µL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or a similar channel).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the sub-G1 peak can be indicative of apoptosis.[12]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[27][28] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol. A typical treatment time is 24-48 hours.[11]
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Staining: a. Wash the cell pellet once with cold PBS. b. Resuspend the cells in 100 µL of 1x Annexin V binding buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1x binding buffer to each tube. Analyze immediately by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 4: Target Engagement by Western Blotting
Western blotting is crucial for confirming that the inhibitor is modulating its intended target pathway. For a CDK inhibitor, one would assess the phosphorylation status of Rb. For a PI3K inhibitor, one would assess the phosphorylation of AKT.
Materials:
-
6-well or 10 cm dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound for a shorter duration (e.g., 1-6 hours) to capture direct effects on signaling before downstream consequences like apoptosis occur.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, according to the manufacturer's recommended dilution. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash thoroughly with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the total protein (e.g., total AKT) and a loading control (e.g., β-Actin).
-
Data Analysis: Quantify band intensity using software like ImageJ. A decrease in the ratio of phosphorylated protein to total protein upon treatment indicates successful target inhibition.
V. Data Summary and Interpretation
| Compound | Target(s) | Representative Cell Line | Assay | Endpoint | Expected Result | Reference |
| Dinaciclib | CDK1, 2, 5, 9 | Thyroid Cancer Cell Lines | Cytotoxicity | IC50 | ≤ 16.0 nM | [11] |
| Raji (Lymphoma) | Cell Cycle | % Cells in G2/M | Increase in G2/M population | [26] | ||
| Thyroid Cancer Cell Lines | Apoptosis | Caspase-3 Activity | Increased activity | [11] | ||
| Pictilisib | Pan-Class I PI3K | Advanced Solid Tumors | Pharmacodynamics | p-AKT Levels | Decrease in p-AKT | [5] |
| Medulloblastoma Cell Lines | Cell Migration | Scratch Assay | Reduced migration | [29] | ||
| Breast Cancer Cell Lines | Viability | IC50 | Varies by PIK3CA status | [16] |
Troubleshooting Common Issues:
-
High IC50 values/No effect:
-
Check compound solubility and stability: The compound may be precipitating or degrading.[21]
-
Verify cell line genetics: The cell line may lack the target or have a resistant phenotype (e.g., Rb-null for CDK inhibitors).[8]
-
Consider compound efflux: Some cells express efflux pumps (e.g., P-glycoprotein) that remove the compound.
-
-
High variability between replicates:
-
Inconsistent cell seeding: Ensure a homogenous single-cell suspension and careful pipetting.
-
Edge effects in plates: Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity.
-
-
Unexpected Western Blot results:
-
Incorrect time point: The phosphorylation event may be transient. Perform a time-course experiment.
-
Antibody issues: Validate primary antibodies for specificity.
-
Phosphatase/Protease activity: Always use fresh inhibitors in the lysis buffer.
-
By following these detailed protocols and considerations, researchers can confidently and accurately assess the cellular impact of 1,5-naphthyridine compounds, contributing to the development of next-generation targeted therapies.
VI. References
-
Encyclopedia.pub. Fused 1,5-naphthyridines. Available from: [Link]
-
Wei, C., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(9), 1826. Available from: [Link]
-
ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available from: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available from: [Link]
-
PMC. (2023). Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48. Scientific Reports. Available from: [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
PMC. (2021). Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. International Journal of Molecular Sciences. Available from: [Link]
-
PMC. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway. Journal of Cellular and Molecular Medicine. Available from: [Link]
-
PMC. (2023). In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma. BMC Cancer. Available from: [Link]
-
PMC. (2022). The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. Cancer Reports. Available from: [Link]
-
Norman, P. (2011). Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents, 21(11), 1805-10. Available from: [Link]
-
MDPI. (2023). Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data. Cancers. Available from: [Link]
-
PubMed. (2023). In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma. Available from: [Link]
-
PMC. (2018). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Research. Available from: [Link]
-
Lin, S-F., et al. (2017). A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer. PLOS ONE, 12(2), e0172315. Available from: [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Available from: [Link]
-
MDPI. (2022). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. Available from: [Link]
-
MDPI. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. International Journal of Molecular Sciences. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
MDPI. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences. Available from: [Link]
-
AACR Journals. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. Available from: [Link]
-
Spandidos Publications. (2019). Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). Oncology Letters. Available from: [Link]
-
OncLive. (2014). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Available from: [Link]
-
BMG Labtech. (2020). Kinase assays. Available from: [Link]
-
Taylor & Francis Online. (2022). Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma. Cell Cycle. Available from: [Link]
-
OncLive. (2020). Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. Available from: [Link]
-
Asco Post. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Available from: [Link]
-
AACR Journals. (2021). Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. Molecular Cancer Research. Available from: [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics. Available from: [Link]
-
Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available from: [Link]
-
Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 29. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rational Development of 1,5-Naphthyridine-Based MASTL Inhibitors
This is a comprehensive Application Note and Protocol guide for the development of MASTL (Greatwall Kinase) inhibitors , specifically focusing on the 1,5-naphthyridine scaffold .
This guide is structured for medicinal chemists and pharmacologists, synthesizing established kinase discovery principles with specific insights into the MASTL-PP2A-B55 signaling axis.
Executive Summary & Scientific Rationale
Microtubule-associated serine/threonine kinase-like (MASTL) , also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2][3][4] It functions by phosphorylating ENSA and ARPP19 , which subsequently inhibit the phosphatase PP2A-B55 .[1][2][4] Overexpression of MASTL is linked to poor prognosis in breast and colorectal cancers, making it a high-value target for inducing "mitotic catastrophe" in tumor cells.
While first-generation inhibitors like GKI-1 (pyrimidine-based) and MKI-1 established the druggability of MASTL, recent medicinal chemistry efforts have shifted toward bicyclic heteroaromatic scaffolds to improve selectivity and solubility. The 1,5-naphthyridine scaffold represents a "privileged structure" in kinase inhibition (e.g., ALK5, c-Met inhibitors) due to its planar geometry and capacity for bidentate hydrogen bonding within the ATP-binding hinge region.
This guide outlines the protocol for developing 1,5-naphthyridine derivatives, leveraging structure-activity relationship (SAR) insights from analogous 2,7-naphthyridine MASTL inhibitors (e.g., Pfizer WO 2024/003773) and bioisosteric replacement strategies.
Biological Mechanism & Pathway Visualization
Understanding the downstream effects of MASTL inhibition is crucial for assay design. The inhibitor must block the phosphorylation of ENSA, thereby reactivating PP2A-B55 and prematurely dephosphorylating CDK1 substrates.
Figure 1: The MASTL-PP2A Signaling Axis
Caption: MASTL inhibition prevents ENSA phosphorylation, reactivating PP2A-B55, which dephosphorylates mitotic substrates causing mitotic collapse.[1][4]
Chemical Development Protocol
Structural Design (SAR Strategy)
The 1,5-naphthyridine core serves as the hinge-binding moiety. Based on homology modeling with GKI-1 and general kinase inhibitor databases:
-
N1/N5 Interaction: The nitrogen atoms at positions 1 and 5 act as H-bond acceptors for the hinge region backbone (typically residues corresponding to the ATP pocket).
-
C4/C8 Substitution: Introduction of amino-aryl or amino-heteroaryl groups at C4 or C8 is critical for occupying the hydrophobic pocket and determining selectivity.
-
Solubility: The 1,5-naphthyridine scaffold is inherently more lipophilic; polar side chains (e.g., piperazines, morpholines) are often appended to the aryl rings to improve ADME properties.
Synthetic Workflow
Objective: Synthesis of 4,8-disubstituted-1,5-naphthyridines.
Step 1: Core Activation
-
Starting Material: 1,5-Naphthyridin-4-ol (or 4,8-diol).
-
Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂.
-
Condition: Reflux, 4-12 hours.
-
Product: 4-chloro-1,5-naphthyridine (or 4,8-dichloro).
Step 2: Nucleophilic Aromatic Substitution (SNAr) - Position 4
-
Reagent: Primary amine (R1-NH₂), e.g., substituted aniline or pyrazole-amine.
-
Solvent: Ethanol or n-Butanol.
-
Condition: 80-120°C (Microwave assisted for faster kinetics).
-
Mechanism: The C4 position is highly electrophilic due to the para-like relationship with the N1 nitrogen.
Step 3: Cross-Coupling (Suzuki/Buchwald) - Position 8 (Optional)
-
If a halogen remains at C8 (from dichloro start), use Palladium-catalyzed coupling to introduce diversity.
-
Catalyst: Pd₂(dba)₃ / XPhos.
-
Base: Cs₂CO₃.
Figure 2: Synthesis Workflow
Caption: General synthetic route for functionalizing the 1,5-naphthyridine scaffold at the bioactive C4 position.
Biochemical Validation Protocols
Once synthesized, compounds must be validated for MASTL inhibitory activity using a specific kinase assay.
Protocol A: In Vitro Kinase Assay (ADP-Glo™)
Principle: Measures ADP generated from the phosphorylation of recombinant ENSA by MASTL.
Materials:
-
Enzyme: Recombinant human MASTL (Active, residues 1-879 or kinase domain).
-
Substrate: Recombinant full-length ENSA or ARPP19.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of 1,5-naphthyridine derivatives in DMSO (Top conc: 10 µM).
-
Enzyme Mix: Dilute MASTL kinase to 2 nM in kinase buffer. Add 2 µL to 384-well plate.
-
Inhibitor Addition: Add 1 µL of compound. Incubate 15 min at RT.
-
Reaction Start: Add 2 µL of ATP (10 µM final) and ENSA substrate (0.2 mg/mL final).
-
Incubation: Incubate for 60 min at 30°C.
-
Termination: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Cellular Target Engagement (Western Blot)
Principle: Confirm inhibition of MASTL in intact cells by monitoring the phosphorylation status of its direct substrate, ENSA.
Materials:
-
Cell Line: HeLa or MCF-7 (Breast Cancer).
-
Synchronization: Nocodazole (to arrest cells in mitosis where MASTL is active).
-
Primary Antibody: Anti-phospho-ENSA (Ser67)/ARPP19 (Ser62) (Cell Signaling Tech).
Procedure:
-
Seed: Plate cells at 70% confluence.
-
Sync: Treat with Nocodazole (100 ng/mL) for 16 hours to induce mitotic arrest (high MASTL activity).
-
Treat: Add 1,5-naphthyridine inhibitor (0.1, 1.0, 10 µM) for 2 hours in the continued presence of Nocodazole.
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Blot: Perform SDS-PAGE and Western Blot.
-
Analysis: A potent inhibitor will show a decrease in p-ENSA bands compared to DMSO control, despite the cells being in mitosis.
Data Presentation & Benchmarking
When evaluating new 1,5-naphthyridine derivatives, benchmark against known standards.
Table 1: Reference Inhibitor Data
| Compound | Scaffold | Target | IC₅₀ (Biochem) | Cellular Phenotype |
| GKI-1 | Pyrimidine | MASTL | ~10 µM | Reduced p-ENSA, Mitotic exit defects |
| MKI-1 | Pyrazole-Pyrimidine | MASTL | ~9.9 µM | PP2A reactivation, Tumor regression |
| PF-Patent | 2,7-Naphthyridine | MASTL | < 100 nM | High potency (Ref: WO 2024/003773) |
| Target | 1,5-Naphthyridine | MASTL | Goal: < 50 nM | Bioisostere of 2,7-series |
Troubleshooting & Optimization
-
Issue: Poor Solubility.
-
Cause: Planar aromatic stacking of naphthyridine.
-
Solution: Introduce solubilizing groups (N-methylpiperazine) at the solvent-exposed region (usually the tail of the C4-amine substituent).
-
-
Issue: Off-Target Toxicity (ROCK1/PKA).
-
Cause: AGC kinase homology.[2]
-
Solution: Exploit the "Gatekeeper" residue differences. MASTL has a specific hydrophobic pocket near the hinge that can be targeted by bulky groups at Position 3 or 4 of the naphthyridine.
-
References
-
Ocasio, C. A., et al. (2016). "A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct."[3] Oncotarget. Link
-
Kim, A. Y., et al. (2020). "MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer."[3][5] Frontiers in Oncology. Link
-
Pfizer Inc. (2024). "Novel 2,7-naphthyridine compounds as MASTL inhibitors." World Intellectual Property Organization (Patent WO 2024/003773). Link
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors."[6] Journal of Medicinal Chemistry. Link
-
Vigneron, S., et al. (2011). "Greatwall maintains mitosis through regulation of PP2A." The EMBO Journal. Link
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for High-Throughput Screening of 1,5-Naphthyridinone Libraries
Introduction
The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These heterocyclic compounds have demonstrated potential in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] Their versatility stems from a rigid, planar structure with multiple sites for chemical modification, allowing for the creation of large, diverse libraries. Key biological targets modulated by 1,5-naphthyridinone derivatives include protein kinases, such as Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), as well as DNA topoisomerase I, making them attractive candidates for drug discovery.[1][4][5][6]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for 1,5-naphthyridinone libraries. It emphasizes the causality behind experimental choices, adherence to rigorous quality control, and the implementation of self-validating protocols to ensure the identification of high-quality, actionable hits.
Section 1: The Target Landscape of 1,5-Naphthyridinones
The successful design of an HTS campaign begins with a thorough understanding of the biological targets. 1,5-Naphthyridinones are known to interact with several key enzyme classes and cellular pathways implicated in human disease.
-
Protein Kinases: This is a major target class. Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] Specific examples include ALK5, a critical component of the TGF-β signaling pathway involved in fibrosis and cancer, and DYRK1A.[1][11][6]
-
DNA Topoisomerase I: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition is a validated strategy in cancer therapy, and certain indeno-1,5-naphthyridine derivatives have shown potent inhibitory activity against Topoisomerase I (Top1).[4][5]
-
Inflammatory Pathways: Natural 1,5-naphthyridine alkaloids, such as canthin-6-one, have been shown to reduce the production of pro-inflammatory mediators like TNF-α and various interleukins, indicating their potential as anti-inflammatory agents.[2][3]
Caption: Key biological targets of 1,5-naphthyridinone derivatives.
Section 2: Designing a Robust HTS Campaign
A successful HTS campaign is built on a foundation of careful planning, from library selection to the statistical validation of the chosen assay.[12]
Library Selection and Curation
The quality of the compound library is as important as the quality of the assay. For a 1,5-naphthyridinone library, consider the following:
-
Diversity: The library should explore a wide range of chemical space around the core scaffold to maximize the chances of finding novel structure-activity relationships (SAR).[13]
-
Drug-Like Properties: Compounds should generally adhere to guidelines like Lipinski's Rule of 5 to increase the probability of favorable pharmacokinetic properties.[13]
-
Exclusion of Problematic Compounds: It is crucial to filter out known Pan-Assay Interference Compounds (PAINS).[14] These molecules produce false positive results through mechanisms like aggregation, chemical reactivity, or interference with the assay technology itself, wasting significant time and resources.[14][15]
The HTS Workflow and Quality Control
The entire HTS process must be designed as a self-validating system. This involves meticulous assay development, pilot screening, and rigorous data analysis to ensure that hits are genuine and reproducible.[16]
Caption: A standard workflow for a high-throughput screening campaign.
The Z'-Factor: A Critical Metric for Assay Quality
The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay.[17][18] Unlike simpler metrics like the signal-to-background ratio, the Z'-factor incorporates both the dynamic range of the assay and the data variation, providing a much more reliable assessment of performance.[19][20]
The formula is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation |
| ≥ 0.5 | Excellent assay, suitable for HTS.[16][19][21] |
| 0 to < 0.5 | Marginal assay; may require optimization.[20][21] |
| < 0 | Unsuitable assay; controls overlap.[20][21] |
An assay with a Z'-factor consistently ≥ 0.5 is considered robust and capable of reliably distinguishing true hits from background noise.[9]
Section 3: Biochemical Assay Protocols
Biochemical assays measure the direct effect of a compound on a purified biological target, such as an enzyme. They are ideal for primary screening against targets like kinases and ATPases.
Protocol 3.1: Universal Luminescence-Based Kinase Assay (ADP-Glo™)
Principle: This is a universal method applicable to virtually any kinase. It quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[22] The assay is performed in two steps: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[22]
Causality: This approach is powerful because it does not require specific antibodies or modified substrates, making it broadly applicable across the kinome.[22] Its high sensitivity allows for the detection of activity even at low substrate conversion rates, which is ideal for identifying inhibitors of varying potencies.[22]
Methodology:
-
Reagent Preparation: Prepare kinase buffer, enzyme, substrate, and ATP solutions according to the manufacturer's protocol (e.g., Promega ADP-Glo™). Prepare positive control (e.g., a known inhibitor like staurosporine) and negative control (DMSO vehicle) wells.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer the 1,5-naphthyridinone library compounds into 384-well assay plates to a final concentration of 10 µM.
-
Kinase Reaction: Add the kinase, substrate/ATP mix to all wells to initiate the reaction. Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar FSX).
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_Negative_Control - Signal_Sample) / (Signal_Negative_Control - Signal_Positive_Control)
-
Identify hits based on a predefined threshold (e.g., >50% inhibition or a Z-score > 3).
-
Protocol 3.2: Universal Fluorescence-Based Kinase Assay (Transcreener® ADP²)
Principle: This is another universal, homogeneous assay that directly detects ADP produced during the kinase reaction.[10] It is a competitive immunoassay where newly generated ADP displaces a fluorescent tracer from a highly specific antibody, causing a change in its fluorescence properties (e.g., fluorescence polarization).[23] The magnitude of this change is directly proportional to the amount of ADP produced.
Causality: This method is well-suited for HTS due to its simple "mix-and-read" format, which minimizes plate handling steps and is highly amenable to automation.[10] Its direct detection of ADP makes it a robust choice for screening diverse kinase targets.[23]
Methodology:
-
Reagent Preparation: Prepare all reagents as specified by the manufacturer (e.g., BellBrook Labs Transcreener® ADP² FP Assay).
-
Compound Plating: Dispense library compounds into 384-well, low-volume black assay plates.
-
Kinase Reaction: Add the kinase/substrate/ATP mixture to all wells to start the reaction. Incubate for the optimized duration.
-
ADP Detection: Add the Transcreener® ADP² Detection Mix (containing the ADP antibody and tracer) to all wells. Incubate for 60 minutes.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate percent inhibition as described in Protocol 3.1.
Protocol 3.3: Label-Free Mass Spectrometry Assay for Hit Confirmation
Principle: High-throughput mass spectrometry (HT-MS) provides a label-free method to directly measure the conversion of the native substrate to product.[24] Systems like the Agilent RapidFire can process samples in seconds, making it a viable, albeit lower-throughput, platform for confirming hits from primary screens.[25]
Causality: This is the ultimate orthogonal validation method. By directly measuring the masses of the substrate and product, it is immune to many common forms of assay interference that plague optical methods, such as compound autofluorescence or light scattering.[24] A compound that shows activity in both an optical and an MS-based assay is a very high-confidence hit.
Methodology:
-
Reaction Setup: Perform the enzymatic reaction in a 96- or 384-well plate as described in the primary assay protocol, but without any detection reagents.
-
Reaction Quenching: Stop the reaction by adding a quench solution (e.g., formic acid).
-
Sample Analysis: Place the plate in the autosampler of the HT-MS system. The system will automatically aspirate each sample, perform a rapid online solid-phase extraction to remove salts and proteins, and inject the analytes into the mass spectrometer.
-
Data Acquisition: The mass spectrometer measures the peak areas for the substrate and product ions.
-
Data Analysis: Calculate the percent conversion of substrate to product. Compare the conversion in the presence of the test compound to controls to determine percent inhibition.[25]
Section 4: Cell-Based Assay Protocols
Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context. They are essential for evaluating compounds targeting complex pathways or for assessing downstream effects like cytotoxicity.
Protocol 4.1: Anti-Proliferative / Cytotoxicity Assay
Principle: This assay determines a compound's effect on cell viability. A common method is to measure total cellular ATP levels using a reagent like CellTiter-Glo®. The amount of ATP is directly proportional to the number of metabolically active cells.[26] A decrease in the luminescent signal indicates either cytotoxic or cytostatic effects.
Causality: This is a crucial secondary assay. For compounds intended as anti-cancer agents (e.g., Topoisomerase I inhibitors), a reduction in cell proliferation is the desired outcome. For other target classes, this assay serves as a counter-screen to flag compounds that are simply toxic, which are generally undesirable as therapeutic candidates.
Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., COLO 205 for Topoisomerase I inhibitors) into 384-well white, clear-bottom plates at an optimized density.[4] Allow cells to adhere overnight.
-
Compound Treatment: Add the 1,5-naphthyridinone compounds in a dose-response format (e.g., 7-point, 3-fold serial dilution).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.
-
ATP Measurement: Equilibrate plates to room temperature. Add CellTiter-Glo® Reagent to all wells.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Section 5: Data Triage and Management of Assay Interference
Raw hits from a primary screen must undergo rigorous triage to eliminate false positives.[16]
Common Interference Mechanisms: Many compounds can interfere with assay technologies, leading to misleading results.[27][28] It is essential to be aware of these and have strategies to identify them.
| Interference Type | Mechanism | Mitigation Strategy |
| Autofluorescence | Compound emits light at the same wavelength as the assay signal, causing a false positive (inhibition) or negative (activation).[27] | Read plates before adding detection reagents (pre-read); use a red-shifted fluorophore; confirm with a non-optical assay (e.g., MS).[27] |
| Fluorescence Quenching | Compound absorbs the excitation or emission energy of the fluorophore, leading to a false positive.[27] | Confirm hits in an orthogonal assay (e.g., luminescence or MS-based). |
| Light Scattering | Compound precipitates or forms aggregates that scatter light, interfering with optical readouts.[15] | Centrifuge plates before reading; add non-ionic detergents (e.g., Triton X-100) to disrupt aggregates; visual inspection of wells. |
| Reporter Enzyme Inhibition | Compound directly inhibits the reporter enzyme (e.g., luciferase), not the primary target.[28] | Perform a counter-screen against the reporter enzyme in the absence of the primary target. |
| Redox Activity | Redox-cycling compounds can generate reactive oxygen species, which can damage proteins or interfere with assays.[14][15] | Include reducing agents like DTT in the assay buffer; filter hits using computational models for redox-active chemotypes. |
A systematic hit triage workflow ensures that only the most promising and well-behaved compounds advance to lead optimization.
Caption: A workflow for data triage and hit validation.
Conclusion
Screening 1,5-naphthyridinone libraries offers a promising avenue for the discovery of novel therapeutics. Success, however, is not guaranteed by automation alone. It requires a deep understanding of the target biology, the selection of an appropriate and robust assay format, and an unwavering commitment to rigorous quality control and data validation. By implementing the principles and protocols outlined in this guide—from establishing a high-quality (Z' ≥ 0.5) assay to employing a multi-step triage process that includes orthogonal validation—researchers can significantly increase the probability of identifying genuine, potent, and developable hit compounds, thereby accelerating the journey from initial screen to potential clinical candidate.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Czerwonka, A., & Kaźmierczak-Barańska, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
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Abás, S., & Pérez-Silanes, S. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
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Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry. [Link]
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Da-An, Z., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. [Link]
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Eberhart, C., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The EMBO Journal. [Link]
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Méndez-Lucio, O., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. [Link]
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Stanford University. High-Throughput Screening @ The Nucleus. Compound Libraries Available for HTS. [Link]
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Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology. [Link]
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BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. [Link]
-
Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]
-
Moore, A. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Journal of Drug Designing and Research. [Link]
-
ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
-
Wang, H., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Molecules. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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ResearchGate. (2025). A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery. [Link]
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Taylor & Francis Online. (2022). Advances in luminescence-based technologies for drug discovery. [Link]
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ACS Publications. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
-
Agilent Technologies. (2011). Label-free, Native Analyte Screening via the RapidFire™ High-throughput Mass Spectrometry Platform. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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That's Nice. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
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Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]
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Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. [Link]
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Journal of Biomolecular Screening. (1999). A review of high-throughput screening approaches for drug discovery. [Link]
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Proceedings of the National Academy of Sciences. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. [Link]
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Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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LinkedIn. (2023). On HTS: Z-factor. [Link]
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Journal of Cancer Science and Therapy. (2016). High-throughput screening of small molecule library: procedure, challenges and future. [Link]
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Collaborative Drug Discovery. (2026). Plate Quality Control. [Link]
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KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Selectivity of 1,5-Naphthyridine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the selectivity of 1,5-naphthyridine kinase inhibitors. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting workflows for common experimental hurdles, and validated protocols to guide your research. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and foundational concepts crucial for working with 1,5-naphthyridine kinase inhibitors.
Q1: Why is achieving high selectivity for a kinase inhibitor so critical?
A: Kinase inhibitor selectivity is paramount for both therapeutic applications and basic research. The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets.[1] A non-selective, or promiscuous, inhibitor can bind to numerous "off-target" kinases, leading to several complications.[2][3] In a therapeutic context, off-target effects can cause toxicity and adverse side effects, narrowing the therapeutic window.[4][5] For research applications, a non-selective compound used as a chemical probe can produce misleading results, making it difficult to attribute a biological phenotype to the inhibition of the intended target kinase.[1][6] Therefore, developing highly selective inhibitors is essential for ensuring that the observed biological or clinical effects are due to the modulation of the desired target.
Q2: What specific challenges are associated with developing selective 1,5-naphthyridine kinase inhibitors?
A: The 1,5-naphthyridine scaffold is a "hinge-binding" motif, adept at forming hydrogen bonds within the highly conserved ATP-binding site of kinases, much like the adenine ring of ATP itself.[1][7] This inherent affinity for a conserved region is a double-edged sword. While it provides a strong foundation for potency, it also creates a significant challenge for achieving selectivity, as this interaction can be replicated across many different kinases.[1][4] Improving selectivity requires medicinal chemists to exploit subtle differences in the regions immediately surrounding the ATP pocket, such as the nature of the "gatekeeper" residue or nearby hydrophobic pockets, to gain an advantage over off-target kinases.[1][8]
Q3: What are the primary medicinal chemistry and biological strategies to improve the selectivity of a 1,5-naphthyridine lead compound?
A: Improving selectivity is an iterative process involving medicinal chemistry, structural biology, and comprehensive biological testing. Key strategies include:
-
Structure-Based Design: Utilizing X-ray co-crystal structures of your inhibitor bound to the target kinase (and ideally, key off-target kinases) allows for the rational design of modifications.[9][10][11] Adding moieties that create favorable interactions with unique (non-conserved) residues in the target kinase or create steric clashes in the active sites of off-target kinases is a powerful approach.[8]
-
Exploiting Different Kinase Conformations: Many inhibitors, known as Type I inhibitors, bind to the active conformation of a kinase.[12] Designing Type II inhibitors that bind to the inactive "DFG-out" conformation can improve selectivity, as this inactive state is often more structurally diverse among kinases than the active state.[4]
-
Targeting Allosteric Sites: Moving away from the conserved ATP-binding pocket entirely to target unique allosteric sites offers a promising, albeit challenging, route to achieving high selectivity.[12][13]
-
Comprehensive Profiling: It is essential to screen compounds against large panels of kinases (kinome-wide profiling) to understand their selectivity profile early and guide the medicinal chemistry effort.[14][15] This helps identify liabilities that need to be engineered out.
Q4: I see different types of selectivity assays, such as biochemical (cell-free) and cell-based. What's the difference and when should I use each?
A: This is a critical distinction. Biochemical and cell-based assays provide different, yet complementary, information about your inhibitor's selectivity.[16][17]
| Feature | Biochemical (Cell-Free) Assays | Cell-Based Assays |
| Environment | Purified, often truncated, kinase proteins in a buffer.[4][17] | Intact, living cells.[16] |
| Key Measurement | Direct interaction (e.g., binding affinity, Kd) or enzymatic inhibition (IC50) in a controlled system.[14][18] | Target engagement (e.g., NanoBRET) or downstream functional effects (e.g., substrate phosphorylation) in a physiological context.[16][17][19] |
| Primary Use | Initial hit identification, structure-activity relationship (SAR) studies, and broad kinome-wide promiscuity assessment.[15] | Validating on-target activity in a more biologically relevant setting, assessing cell permeability, and identifying off-target effects that lead to a cellular phenotype.[16] |
| Common Pitfall | Can produce false positives (hits that aren't active in cells) and may not reflect the true cellular potency due to the absence of intracellular ATP.[4][17] | Can be more complex to interpret; a lack of effect could be due to poor permeability rather than a lack of potency.[16] |
Recommendation: Use biochemical assays for initial broad screening and medicinal chemistry optimization.[18] Any promising hits must then be validated in cell-based target engagement and functional assays to confirm their activity and selectivity in a physiological context.[16][17]
Part 2: Troubleshooting Guides
This section provides structured solutions to specific experimental problems you may encounter.
Q: My 1,5-naphthyridine inhibitor is highly potent in my biochemical kinase assay, but its activity drops significantly or the selectivity profile changes in my cell-based assay. What's happening?
A: This is a very common and important observation in kinase drug discovery. The discrepancy between biochemical and cellular data points to several key physiological factors that are absent in a cell-free environment.
-
Underlying Cause 1: ATP Competition. Most 1,5-naphthyridine inhibitors are ATP-competitive. Biochemical assays are often run at low ATP concentrations (sometimes equal to the Km of ATP for that kinase) to increase sensitivity.[14] However, the intracellular concentration of ATP is very high (1-10 mM). This high concentration of the natural substrate can outcompete your inhibitor in cells, leading to a significant drop in apparent potency.[4]
-
Underlying Cause 2: Cell Permeability and Efflux. The inhibitor must cross the cell membrane to reach its target. If your compound has poor physicochemical properties (e.g., high polarity, large size), it may not enter the cell efficiently. Furthermore, it could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cytoplasm.
-
Underlying Cause 3: Kinase Conformation and Scaffolding. In cells, kinases exist in complex signaling networks, often held in specific conformations by scaffolding proteins. Biochemical assays using purified, truncated kinase domains may not fully represent the native, regulated state of the kinase in the cell, leading to different inhibitor binding affinities.[4][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for conflicting assay data.
-
Assess Permeability: Use computational models (e.g., cLogP, TPSA) or experimental assays (e.g., PAMPA) to predict or measure cell permeability.
-
Confirm Target Engagement: Use a direct, in-cell binding assay like NanoBRET.[16][17] This measures if your compound is physically binding to the target kinase inside the cell, independent of downstream signaling. This will differentiate a permeability issue from a competition issue.
-
Optimize Compound Properties: If permeability is low, work with a medicinal chemist to modify the structure to be more "drug-like" (e.g., by reducing polarity or molecular weight) without sacrificing on-target potency.
-
Increase Potency: If the issue is ATP competition, the primary solution is to increase the intrinsic affinity (and thus, potency) of your inhibitor for the target kinase.
Q: My kinase panel screen looked clean, but I'm observing unexpected toxicity or phenotypic changes in my cell line experiments. How do I investigate potential off-target effects?
A: This situation suggests your inhibitor may be interacting with proteins not included in your kinase panel or with non-kinase targets. Standard kinase panels, while broad, do not cover the entire kinome, nor do they screen against other protein families.[15]
-
Underlying Cause 1: Off-Target Kinase Inhibition. The kinase(s) responsible for the phenotype may not have been in the screening panel.
-
Underlying Cause 2: Non-Kinase Off-Targets. Many drugs have been found to have "off-target" effects on unrelated proteins, such as GPCRs or ion channels.[3] The 1,5-naphthyridine scaffold could potentially bind to other nucleotide-binding proteins.
-
Underlying Cause 3: Compound-Specific Toxicity. The chemical matter of your compound itself, independent of any specific protein inhibition, could be causing cellular stress or toxicity.
Troubleshooting Workflow:
-
Validate with a Structurally Unrelated Inhibitor: Source a known, selective inhibitor for your primary target that has a different chemical scaffold. If this second inhibitor reproduces the desired on-target effect without causing the unexpected phenotype, it strongly suggests your 1,5-naphthyridine has an off-target liability.[6]
-
Design a Negative Control: Synthesize a close structural analog of your inhibitor that is inactive against the primary target. A common strategy is to remove a key hydrogen-bonding group, like one of the naphthyridine nitrogens.[20][21] If this inactive analog still causes the toxic phenotype, the effect is likely non-specific and related to the chemotype itself.
-
Perform Unbiased Proteomic Profiling: Employ advanced techniques like chemical proteomics (e.g., using affinity chromatography with your immobilized inhibitor) or thermal proteome profiling (TPP) to identify all cellular proteins that your compound binds to directly from cell lysates. This provides a global, unbiased view of all potential on- and off-targets.
Caption: Validating on-target vs. off-target effects.
Part 3: Key Experimental Protocols
The following are representative, high-level protocols. You must optimize specific conditions (e.g., cell numbers, antibody concentrations, incubation times) for your particular system.
Protocol 1: Cell-Free Kinase Selectivity Profiling (Binding Assay)
This protocol describes a generalized workflow for submitting a compound to a commercial kinase screening panel, such as the Eurofins DiscoverX KINOMEscan®, which measures binding affinity (Kd).
-
Compound Preparation:
-
Solubilize the 1,5-naphthyridine inhibitor in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Provide the exact molecular weight and a sample of at least 50 µL at the specified concentration.
-
-
Assay Selection:
-
Choose the appropriate screening panel. For initial selectivity assessment, a broad panel covering a large percentage of the kinome is recommended (e.g., scanMAX panel with 468 kinases).[16][17]
-
The assay typically involves a competition binding experiment between your inhibitor and an immobilized, active-site directed ligand.[17]
-
-
Data Acquisition:
-
The service provider will perform the screen, typically at a single high concentration of your compound first (e.g., 1 or 10 µM) to identify all potential interactions.
-
The output is often reported as "% Control", where a lower percentage indicates stronger binding of your inhibitor.
-
-
Follow-up Kd Determination:
-
For any kinases that show significant binding (e.g., >80% inhibition), request a follow-up Kd determination, where the assay is run across a range of inhibitor concentrations to determine the precise binding affinity.
-
-
Data Analysis:
-
Analyze the Kd values for your on-target kinase versus all off-target kinases.
-
Visualize the data using a dendrogram to map selectivity across the kinome.
-
Calculate selectivity metrics like the S-score or Gini coefficient to quantify promiscuity.[15]
-
Protocol 2: Cellular Target Engagement using NanoBRET®
This protocol provides a workflow for the Promega NanoBRET® assay, which quantitatively measures compound binding to a specific kinase target in living cells.[16][17]
-
Cell Line Preparation:
-
Use a cell line (typically HEK293) that has been transiently transfected with a plasmid expressing the kinase of interest fused to a NanoLuc® luciferase.[16]
-
-
Assay Setup (384-well plate):
-
Plate the transfected cells at an optimized density and allow them to adhere.
-
Prepare serial dilutions of your 1,5-naphthyridine inhibitor in assay medium.
-
Add the diluted inhibitor to the cells and incubate for a set period (e.g., 2 hours) at 37°C to allow for cell entry and target binding.
-
-
BRET Measurement:
-
Add the NanoBRET® Tracer (a fluorescently labeled probe that also binds the kinase active site) and the NanoLuc® substrate to all wells.[16][17]
-
Incubate for a short period as recommended by the manufacturer.
-
Measure luminescence at two wavelengths (donor and acceptor) using a microplate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of inhibitor required to displace 50% of the tracer from the target kinase in live cells.[16]
-
Protocol 3: Validating Downstream Pathway Inhibition (In-Cell Western)
This protocol confirms that target engagement leads to the expected functional consequence: inhibition of the kinase's catalytic activity.
-
Cell Treatment:
-
Plate your chosen cell line (which endogenously expresses your target kinase and a known downstream substrate) in a 96-well plate.
-
Starve the cells of serum if necessary to reduce basal pathway activity.
-
Pre-treat the cells with a serial dilution of your 1,5-naphthyridine inhibitor for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate growth factor or ligand to activate your target kinase (e.g., add EGF to activate EGFR). Include an unstimulated control.
-
-
Cell Lysis and Fixation:
-
After a short stimulation period (e.g., 10-30 minutes), remove the media and fix the cells with a formaldehyde-based solution.
-
Permeabilize the cells with a mild detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Incubate with two primary antibodies simultaneously:
-
A rabbit antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).
-
A mouse antibody for a loading control protein (e.g., anti-GAPDH or a total protein stain).
-
-
Wash the wells and incubate with two secondary antibodies simultaneously:
-
An anti-rabbit secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye® 800CW).
-
An anti-mouse secondary antibody conjugated to a different near-infrared fluorophore (e.g., IRDye® 680RD).
-
-
-
Imaging and Analysis:
-
Wash the wells and image the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity for both the phospho-protein and the loading control in each well.
-
Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against inhibitor concentration to determine the IC50 for functional pathway inhibition.
-
References
- Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (2026, February 6). Journal of Medicinal Chemistry.
- Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropri
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024, July 11). PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
- Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023, March 14). ACS Medicinal Chemistry Letters.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). chemrxiv.org.
- Selectivity assessment of kinase inhibitors: Strategies and challenges. (2025, August 7).
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004, August 26). PubMed.
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021, August 17). ACS Medicinal Chemistry Letters.
- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (n.d.).
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- Strategy toward Kinase-Selective Drug Discovery. (2023, February 23).
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22). TandFOnline.
- Spotlight: Cell-based kinase assay form
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
- Structural Insight into TNIK Inhibition. (2022, October 27). MDPI.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. (n.d.). Benchchem.
- Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
- Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. (2022, December 21). ChemRxiv.
- The Properties of Kinase Inhibitors. (n.d.). Kinase Drug Discovery: Modern Approaches.
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- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating and Mitigating Off-Target Effects of 1,5-Naphthyridinone Derivatives
Welcome to the technical support center for researchers utilizing 1,5-naphthyridinone derivatives. This guide is designed to serve as a comprehensive resource for identifying, understanding, and addressing the off-target effects inherent to small molecule inhibitors. As a class of compounds with broad biological activities, from inhibiting TGF-β type I receptor (ALK5) to targeting topoisomerase I, 1,5-naphthyridinones hold immense therapeutic promise.[1][2] However, their successful application in research and drug development hinges on a rigorous understanding of their selectivity.
Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Mechanisms
This section is structured to address common problems encountered during experimentation. It follows a logical, question-driven format to guide your investigation.
Question: My cells exhibit a phenotype (e.g., unexpected toxicity, altered signaling) that doesn't align with the known function of the primary target of my 1,5-naphthyridinone derivative. How can I diagnose a potential off-target effect?
Answer: This is a classic challenge in pharmacology. An unexpected phenotype is a critical observation that requires systematic deconvolution. The goal is to differentiate a true off-target effect from other experimental variables. Follow this workflow:
-
Confirm On-Target Engagement: Before pursuing off-target hypotheses, you must rigorously confirm that your compound is inhibiting the intended primary target in your specific cellular system and at the concentrations used.
-
Causality Check: An inhibitor's effect can only be attributed to its target if the target is engaged. A lack of target engagement may point to issues with compound stability, cell permeability, or experimental setup, rather than off-target activity.
-
Recommended Action: Use Western blotting to probe the phosphorylation status of a direct, validated downstream substrate of your target kinase. If the phosphorylation of the substrate is not reduced in the presence of your inhibitor, this must be resolved before investigating off-targets.
-
-
Conduct a Meticulous Dose-Response Analysis: Compare the concentration at which you observe the unexpected phenotype (EC50) with the biochemical inhibitory concentration (IC50) for the primary target.
-
Causality Check: If the unexpected phenotype manifests at concentrations significantly higher (e.g., >10-fold) than the IC50 for the primary target, it strongly suggests the involvement of a less potent, secondary target. It is common for medicines to have multiple molecular interactions that can contribute to therapeutic benefit or toxicity.[3]
-
Recommended Action: Generate a full dose-response curve for both the on-target effect (e.g., substrate phosphorylation) and the anomalous phenotype. A significant rightward shift in the dose-response curve for the anomalous phenotype points towards an off-target.
-
-
Employ a Structurally Unrelated Inhibitor: Use a mechanistically distinct inhibitor that targets the same primary protein.
-
Causality Check: If the unexpected phenotype is recapitulated with a structurally different compound, it is more likely to be a consequence of inhibiting the primary target (an on-target phenotype that was perhaps uncharacterized). If the phenotype is not reproduced, this strongly implicates an off-target effect specific to the chemical scaffold of your 1,5-naphthyridinone derivative.
-
Recommended Action: Source a validated inhibitor with a different chemical core but the same primary target. Perform a side-by-side comparison of cellular effects.
-
-
Perform a "Rescue" Experiment (The Gold Standard): If possible, express a drug-resistant mutant of the primary target in your cells.
-
Causality Check: This is a powerful method for definitively linking a phenotype to a specific target. If the on-target effects are reversed by the drug-resistant mutant but the anomalous phenotype persists, you have provided strong evidence for an off-target mechanism.
-
Recommended Action: Introduce a known resistance-conferring mutation into your target's cDNA (e.g., a "gatekeeper" mutation). Transfect this construct into your cells and treat with the inhibitor. Analyze both on-target and off-target readouts.
-
The following diagram illustrates this diagnostic workflow:
Caption: A logical workflow for diagnosing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for 1,5-naphthyridinone derivatives?
A1: The 1,5-naphthyridine scaffold is considered "privileged" in medicinal chemistry precisely because it can be adapted to interact with a wide variety of targets.[1] While the specific off-target profile is unique to each individual molecule, derivatives of this class have been identified as inhibitors of several protein families, including:
-
Protein Kinases: This is the most common target class. Examples include TGF-β type I receptor (ALK5), PKMYT1, and c-Met.[4][5][6][7] Given the structural similarity of ATP-binding sites across the kinome, cross-reactivity with other kinases is a primary concern.
-
Topoisomerases: Some fused 1,5-naphthyridine derivatives have shown activity as Topoisomerase I inhibitors, which is a distinct mechanism from kinase inhibition.[1][2]
It is crucial to perform unbiased screening to discover the specific off-targets for your compound of interest.
Q2: My kinome scan data is back. How do I interpret the results and decide which off-targets are biologically relevant?
A2: Kinome profiling data provides biochemical IC50 or percent inhibition values against a large panel of kinases. The key is to contextualize this biochemical data:
-
Assess the Selectivity Window: Compare the IC50 for the primary target to the IC50 for any identified off-targets. Off-targets with IC50 values within a 10- to 100-fold range of the primary target are generally considered significant and warrant further investigation.[8]
-
Consider the Cellular Context: High biochemical potency does not always translate to cellular activity. Factors like the inhibitor's ability to enter the cell, local ATP concentrations (which are much higher in cells than in biochemical assays), and the expression level of the off-target protein in your specific cell line are critical.
-
Prioritize and Validate: Focus on off-targets whose inhibition could plausibly explain your anomalous phenotype. Validate these hits using cellular assays, such as checking the phosphorylation of the off-target's specific substrate in treated cells.
Q3: What is the difference between an "off-target effect" and "polypharmacology"?
A3: The terms describe the same phenomenon—a compound binding to multiple targets—but the connotation is different.
-
Off-Target Effect: This term is typically used when the interaction with a secondary target is unintended and leads to undesirable outcomes, such as toxicity or a confounding biological signal.
-
Polypharmacology: This term is often used when the interactions with multiple targets contribute to the desired therapeutic effect.[3] For example, many successful anti-cancer drugs inhibit several kinases that are part of the oncogenic signaling network.[3]
Distinguishing between the two requires careful mechanistic studies to determine which interactions are beneficial and which are detrimental.
Data Presentation: Understanding Selectivity
Summarizing selectivity data in a clear format is essential for interpreting results. The table below shows a hypothetical example for a 1,5-naphthyridinone derivative designed to inhibit ALK5.
| Target Name | Biochemical IC50 (nM) | % Inhibition at 1 µM | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) | Notes |
| ALK5 (On-Target) | 5 | 99% | 1 | Potent on-target activity. |
| p38α (MAPK14) | 75 | 92% | 15 | Significant off-target. Within 15-fold of on-target IC50. Warrants cellular validation. |
| CDK2 | 950 | 52% | 190 | Moderate off-target. May be relevant at higher compound concentrations. |
| SRC | >10,000 | <10% | >2000 | Not a significant off-target. |
This structured data immediately highlights p38α as a high-priority off-target for further investigation.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of a compound binding to its target(s) within intact cells, based on the principle of ligand-induced thermal stabilization.[9][10][11]
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with your 1,5-naphthyridinone derivative at a relevant concentration (e.g., 10x the on-target IC50) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into multiple PCR tubes for each condition (treated and vehicle).
-
Heating Profile: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis and Separation: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze these samples by SDS-PAGE and Western blotting using antibodies against your primary target and any suspected off-targets.
-
Interpretation: A protein that is bound by your compound will be stabilized and remain soluble at higher temperatures compared to the unbound protein in the vehicle control. This will appear as a band at a higher temperature point on the Western blot for the drug-treated sample.
Protocol 2: Kinase Selectivity Profiling Assay
Objective: To determine the inhibitory activity of a compound against a broad panel of purified protein kinases, providing a comprehensive overview of its selectivity.
Methodology:
-
Compound Preparation: Prepare a stock solution of your 1,5-naphthyridinone derivative in 100% DMSO. Create a series of dilutions to be used for the assay.
-
Assay Execution (typically performed by a specialized vendor):
-
The compound is tested at one or more concentrations (e.g., 1 µM for initial screening) against a large panel of purified kinases (e.g., >400 kinases).
-
Each kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³³P]ATP) and a specific substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
-
Detection and Quantification: The amount of phosphorylated substrate is quantified. This is typically done by measuring the incorporation of the radiolabel into the substrate.
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). The result is expressed as "% Inhibition".
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50% at 1 µM), a full 10-point dose-response curve should be generated to determine the precise IC50 value. This allows for a quantitative comparison of potency against the primary target versus the off-targets.
The diagram below illustrates how an inhibitor intended for a specific pathway can cause unintended consequences by interacting with an off-target kinase in a parallel pathway.
Caption: On-target vs. off-target pathway inhibition.
References
-
ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Available at: [Link]
-
PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available at: [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Available at: [Link]
-
PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available at: [Link]
-
BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
-
ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available at: [Link]
-
bioRxiv. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Available at: [Link]
-
seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]
-
ecancer. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. Available at: [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Available at: [Link]
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- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
Technical Support Center: 1,5-Naphthyridine Synthesis & Optimization
Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist | Ticket Focus: Side Reaction Mitigation[1]
Welcome to the Naphthyridine Synthesis Support Hub
Subject: Troubleshooting 1,5-Naphthyridine Scaffolds (Skraup, Friedländer, and Functionalization)
Scope: This guide addresses the "pain points" of synthesizing and functionalizing the 1,5-naphthyridine core. We move beyond standard textbook definitions to address the practical failures: uncontrollable exotherms, isomeric contamination (the 1,7-isomer problem), and functional group incompatibility.[1]
Safety Critical Warning:
-
Skraup Reaction: High risk of violent exotherms and delayed eruptions ("burping").[1]
-
N-Oxides: Potentially explosive when concentrated or heated dry.[1]
-
Reagents: Acrolein (generated in situ) is a severe lachrymator and toxin.[1]
Module 1: The Skraup Synthesis Interface
Ticket #001: "My reaction turned into a black, insoluble tar."
Diagnosis: Uncontrolled polymerization of acrolein.[1] In the classic Skraup synthesis (3-aminopyridine + glycerol + sulfuric acid + oxidant), glycerol dehydrates to acrolein.[1] If acrolein concentration spikes before it reacts with the amine, it polymerizes into "tar," trapping your product.[1]
The Fix: The "Moderated" Protocol Do not mix everything cold and heat rapidly. You must control the rate of acrolein generation and the oxidation potential.
| Parameter | Standard (High Risk) | Optimized (Low Risk) | Mechanism of Action |
| Oxidant | Nitrobenzene | Sodium m-nitrobenzenesulfonate or Iodine | Water-soluble oxidants allow easier workup; Iodine acts as a milder oxidant, reducing tar formation.[1] |
| Moderator | None | Ferrous Sulfate (FeSO₄) | Acts as a radical scavenger and redox buffer, preventing acrolein polymerization.[1] |
| Addition | All-in-one | Dropwise Glycerol | Adding glycerol to the hot acid/amine mix keeps free acrolein concentration low (pseudo-high-dilution).[1] |
Ticket #002: "I have significant contamination with the 1,7-isomer."[1]
Diagnosis: Lack of Regiocontrol. 3-Aminopyridine has two ortho positions available for the ring closure: C2 and C4 .[1]
-
Attack at C2: Yields 1,5-naphthyridine (Thermodynamically favored, but often only 60-70% of mix).[1]
-
Attack at C4: Yields 1,7-naphthyridine (The "ghost" impurity).[1]
The Fix: Electronic Steering & Purification You cannot easily stop the 1,7-isomer chemically without blocking groups, but you can exploit solubility differences.[1]
-
Synthesis Adjustment: Use the Sulfo-Mix method (Oleum/Nitrobenzene) which tends to favor the 1,5-isomer slightly more than aqueous acid.[1]
-
Purification Protocol (The "Rapoport Wash"):
-
Basify the crude reaction mixture to pH 10.
-
Steam distill the tarry residue.[1] Both isomers distill over.[1]
-
Crucial Step: 1,5-naphthyridine is significantly less soluble in ether/petroleum ether than the 1,7-isomer.[1]
-
Action: Triturate the solid distillate with cold diethyl ether.[1] The 1,7-isomer dissolves; the 1,5-isomer remains as a solid.[1] Recrystallize from water or sublime.[1]
-
Visualizing the Skraup Divergence
Caption: The Skraup Divergence: Controlling the acrolein concentration minimizes 'Tar', while purification is required to separate the 1,5 and 1,7 regioisomers.[1]
Module 2: Functionalization & Activation
Ticket #003: "Chlorination of the N-oxide failed/exploded."
Context: Converting 1,5-naphthyridine to 2-chloro-1,5-naphthyridine usually proceeds via the N-oxide (Meisenheimer-type activation).[1]
Diagnosis:
-
Explosion: You likely isolated the dry N-oxide and heated it, or added POCl₃ too fast.[1]
-
No Reaction/Tar: You used the di-N-oxide or failed to control pH during workup.
The Protocol: Step-by-Step
Step 1: Selective Mono-N-Oxidation
-
Reagent: m-CPBA (1.1 eq) in DCM or H₂O₂ in Acetic Acid.[1]
-
Control: Do not use excess oxidant. 1,5-naphthyridine-1,5-dioxide (di-N-oxide) is highly insoluble and unreactive toward standard chlorination conditions (or reacts violently).[1]
-
Monitoring: TLC is essential.[1] The N-oxide is much more polar than the starting material.[1]
Step 2: Chlorination (The Meisenheimer Rearrangement)
-
Reagent: POCl₃ (Phosphorus oxychloride).[1]
-
Critical Mod: Add Triethylamine (Et₃N) .[1]
-
Workup: Quench into ice-cold ammonia water . Acidic quench hydrolyzes the chloride back to the naphthyridinone (hydroxynaphthyridine).[1]
Ticket #004: "Reduction yielded the decahydro- derivative."[1]
Diagnosis: Catalyst Over-Activity. 1,5-naphthyridine reduces easily.[1]
-
PtO₂/Acetic Acid: often goes all the way to decahydro-1,5-naphthyridine.[1]
-
Pd/C / Ethanol: Can stop at the tetrahydro- stage.[1]
The Fix: To stop at 1,2,3,4-tetrahydro-1,5-naphthyridine :
-
Use Sodium Borohydride (NaBH₄) in Methanol/Acetic acid.[1] This is far more controllable than catalytic hydrogenation for partial reduction.[1]
-
Alternative: Catalytic hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) often shows better selectivity for the pyridine ring reduction over the benzene-like ring in bicyclic systems.[1]
Module 3: Advanced Troubleshooting (FAQ)
Q: Why not just use the Friedländer synthesis? A: You can, and it avoids the isomer issue entirely. However, the starting material, 3-amino-pyridine-2-carbaldehyde , is unstable (self-condenses) and expensive.[1] If you can source the stable precursor (e.g., a protected acetal), Friedländer is superior for purity.[1]
Q: My Suzuki coupling on 2-chloro-1,5-naphthyridine is stalling. A: The 1,5-naphthyridine nitrogen atoms are excellent ligands.[1] They are likely poisoning your Palladium catalyst.[1]
-
Fix: Switch to a catalyst system with bulky ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) that prevent the naphthyridine nitrogen from binding to the metal center.[1]
Q: How do I remove the 'cherry red' color from my crude product? A: This is a common trace impurity in naphthyridine chemistry, likely a metal-complex or azo-dye byproduct.[1]
-
Fix: Filtration through a short pad of neutral alumina (not silica) usually removes this persistent color.[1]
Visualizing the Synthesis Decision Tree
Caption: Strategic selection: Skraup is cost-effective but requires rigorous purification; Friedländer is chemically cleaner but logistically difficult.[1][2]
References
-
Paudler, W. W., & Kress, T. J. (1967).[1] Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10] V. The Synthesis of Some 1,5-Naphthyridines. The Journal of Organic Chemistry.[1]
- Core citation for the separation of 1,5 and 1,7 isomers via solubility.
-
Rapoport, H., & Batcho, A. D. (1963).[1] 1,5-Naphthyridine.[1][2][5][6][7][8][9][10] The Journal of Organic Chemistry.[1]
- The authoritative text on the Skraup synthesis modific
-
Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines.[1][2][4][5][6][8] Russian Chemical Reviews.[1] [1]
- Comprehensive review covering functionalization and reduction p
-
Brown, E. V. (1965).[1] The Skraup Reaction with 3-Aminopyridine.[1][6] Journal of Heterocyclic Chemistry.[1]
- Detailed kinetics on the form
Sources
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of 1,5-naphthyridine with Pd(en)Cl2 or [Pd(en)(H2O)2](NO3)2 in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Interactions of 1,5-naphthyridine with Pd(en)Cl2 or [Pd(en)(H2O)2](NO3)2 in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1,5-Naphthyridinone-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridinone-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with improving the pharmacokinetic (PK) properties of this important class of molecules.
Section 1: Troubleshooting & FAQs - Navigating Experimental Hurdles
This section is designed to address specific issues you may encounter during your in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1,5-naphthyridinone derivatives.
Solubility & Permeability Issues
Question: My 1,5-naphthyridinone compound exhibits poor aqueous solubility in our kinetic solubility assay. What are the underlying reasons and how can I improve it?
Answer: Poor aqueous solubility is a common challenge for planar, aromatic heterocyclic systems like the 1,5-naphthyridinone scaffold.[1][2] The high melting point and crystal lattice energy of these "brick-dust" type molecules often lead to low solubility.[2]
Troubleshooting Steps & Solutions:
-
Confirm the Nature of Poor Solubility:
-
Kinetic vs. Thermodynamic Solubility: A kinetic solubility assay, often performed by adding a DMSO stock solution to an aqueous buffer, can sometimes show artificially low values due to rapid precipitation.[3] It's crucial to also perform a thermodynamic solubility assay (e.g., the shake-flask method) to determine the true equilibrium solubility.[3][4]
-
pH-Dependent Solubility: The 1,5-naphthyridinone core contains basic nitrogen atoms. Your compound's solubility is likely pH-dependent. Measure solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to understand its behavior in different physiological environments.
-
-
Structural Modification Strategies:
-
Introduce Ionizable Groups: Adding a basic amine (e.g., a piperazine or a dialkylamine substituent) can significantly improve solubility in acidic environments like the stomach.[5]
-
Disrupt Planarity and Crystal Packing: Introducing sp3-hybridized linkers or bulky groups can disrupt the planarity of the molecule, reducing crystal lattice energy and improving solubility.
-
Add Polar Functional Groups: Incorporating polar groups like hydroxyls or amides can increase hydrogen bonding with water, thereby enhancing solubility.
-
-
Formulation Approaches:
Question: My 1,5-naphthyridinone derivative shows low apparent permeability (Papp) and a high efflux ratio (>2) in the Caco-2 assay. What does this indicate and how can I address it?
Answer: A low Papp value combined with a high efflux ratio in a bidirectional Caco-2 assay strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][8][9] These transporters are expressed on the apical side of Caco-2 cells and actively pump the compound back into the donor compartment, limiting its absorption.
Troubleshooting & Mitigation Strategies:
-
Confirm Efflux Transporter Involvement:
-
Run the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil) or BCRP inhibitors (e.g., fumitremorgin C).[9] A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of an inhibitor will confirm that your compound is a substrate for that specific transporter.
-
-
Structural Modifications to Evade Efflux:
-
Reduce Lipophilicity: Often, highly lipophilic compounds are good P-gp substrates. Systematically reducing the lipophilicity (logP/logD) of your molecule may reduce its affinity for the transporter.
-
Mask Hydrogen Bond Donors: Introducing intramolecular hydrogen bonds or replacing hydrogen bond donors with acceptors can sometimes reduce recognition by efflux transporters.
-
Alter Molecular Shape: Adding bulky groups or changing the overall conformation of the molecule can disrupt the key interactions required for transporter binding.
-
Metabolic Stability Challenges
Question: My compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways, and how can I identify the site of metabolism (SOM)?
Answer: High clearance in HLM indicates that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[10][11] For N-heterocyclic compounds like 1,5-naphthyridinones, oxidation is a common metabolic route.
Troubleshooting & Investigative Steps:
-
Identify the Enzyme Family:
-
CYP vs. Non-CYP Metabolism: Perform the microsomal stability assay in the presence and absence of the cofactor NADPH.[10][12] If clearance is significantly reduced in the absence of NADPH, CYP-mediated metabolism is the primary pathway. If clearance persists, other enzymes like aldehyde oxidase (AO) present in the S9 fraction might be involved.
-
Role of Aldehyde Oxidase (AO): The 1,5-naphthyridinone core, being an electron-deficient N-heterocycle, is susceptible to AO-mediated oxidation.[13][14] To investigate this, run a metabolic stability assay using the liver S9 fraction, which contains both microsomal and cytosolic enzymes like AO.[11][15] Compare the clearance in S9 to that in microsomes. A significantly higher clearance in S9 suggests AO involvement.
-
-
Pinpoint the Site of Metabolism (SOM):
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites formed during the incubation. An increase in mass corresponding to the addition of an oxygen atom (+16 Da) will confirm oxidation.
-
In Silico Prediction: Utilize computational tools to predict the most likely sites of metabolism on your molecule.[16][17][18] These tools can guide your chemical modification strategy.
-
Chemical Modification (Metabolic Blocking): Systematically block the predicted SOMs. For example, if an aromatic ring is predicted to be hydroxylated, you can introduce a fluoro or chloro substituent at that position. A significant increase in metabolic stability after such a modification provides strong evidence for that SOM.
-
Question: I've identified that Aldehyde Oxidase (AO) is the main driver of my compound's clearance. What are some effective strategies to mitigate AO-mediated metabolism?
Answer: Mitigating AO-mediated metabolism is a known challenge for many nitrogen-containing heterocyclic drugs.[13][14] The mechanism of AO oxidation involves nucleophilic attack at an electron-deficient carbon adjacent to a ring nitrogen.
Strategies to Block AO Metabolism:
-
Introduce Electron-Donating Groups: Adding electron-donating groups (e.g., methoxy or amino groups) near the site of metabolism can increase the electron density of the ring system, making it less susceptible to nucleophilic attack by AO.[14]
-
Steric Hindrance: Placing a bulky substituent near the site of AO oxidation can sterically hinder the enzyme's access to the metabolic soft spot.
-
Change the Ring Size: AO activity is often more pronounced in six-membered rings. If chemically feasible, exploring five-membered heterocyclic analogs may reduce AO-mediated clearance.[14]
-
N-Oxidation Followed by Rearrangement: In some cases, AO can catalyze the formation of a lactam (an amide within a ring). This is a common metabolic pathway for quinoline and related heterocycles.[19] Modifying the positions adjacent to the ring nitrogens can prevent this type of oxidation.
Section 2: Key Experimental Protocols
This section provides standardized, step-by-step protocols for fundamental in vitro ADME assays.
Kinetic Solubility Assay (Nephelometry)
Objective: To determine the solubility of a compound in an aqueous buffer upon precipitation from a DMSO stock solution.
Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%).
-
Mix the plate thoroughly and incubate at room temperature for a specified time (e.g., 2 hours).[20]
-
Measure the light scattering of each well using a laser nephelometer.[21]
-
-
Data Analysis:
-
Plot the measured nephelometry counts against the compound concentration.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a drug candidate.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-29 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²).[9][22]
-
Additionally, assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm monolayer integrity.[23]
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).[23]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis & Data Calculation:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound by liver microsomes.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a solution of the NADPH cofactor.
-
-
Incubation:
-
In a 96-well plate, incubate the test compound (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[10]
-
Pre-warm the plate for a few minutes, then initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[10]
-
-
Sample Analysis & Data Calculation:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following equations: t1/2 = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein)
-
Section 3: Data Interpretation & Visualization
Reference Data for ADME Parameters
The following table provides a general classification of results from key in vitro ADME assays to help you categorize your 1,5-naphthyridinone compounds.
| Parameter | Low | Moderate | High |
| Kinetic Solubility (pH 7.4) | < 10 µM | 10 - 60 µM | > 60 µM |
| Caco-2 Permeability (Papp A-B) | < 2 x 10⁻⁶ cm/s | 2 - 10 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s |
| Microsomal Half-life (t1/2) | < 15 min | 15 - 60 min | > 60 min |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2 | 2 - 5 | > 5 |
Visualizing Experimental Workflows
Workflow for Investigating Poor Solubility
Caption: Decision tree for troubleshooting poor solubility.
Workflow for Investigating High Metabolic Clearance
Caption: Strategy for identifying metabolic liabilities.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. scispace.com [scispace.com]
- 16. news-medical.net [news-medical.net]
- 17. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Cross-Reactivity Profiling of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (MNA-15)
This guide outlines the cross-reactivity profiling of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (referred to herein as MNA-15 ), a structural analog and key scaffold in the development of BET (Bromodomain and Extra-Terminal) inhibitors.
Given the 1,5-naphthyridine core’s historical promiscuity—often bridging kinase inhibition and epigenetic regulation—this guide focuses on distinguishing MNA-15’s performance from established benchmarks like JQ1 , PFI-1 , and I-BET151 .
A Technical Comparison Guide for Epigenetic Probe Development
Executive Summary: The Scaffold Paradox
Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (MNA-15) represents a critical chemical space in epigenetic drug discovery. It serves as a precursor and functional analog to the PFI-1 class of selective BET inhibitors. Unlike the thienotriazolodiazepine scaffold of JQ1 (which is highly potent but pan-active), the 1,5-naphthyridin-2-one core of MNA-15 offers a unique opportunity for BD2-selective targeting.
However, this scaffold carries a hidden liability: Kinase Cross-Reactivity . The 1,5-naphthyridine system is an ATP-mimetic pharmacophore. Therefore, the "performance" of MNA-15 is not just about how well it binds BRD4, but how effectively it avoids the human kinome.
Key Performance Indicators (KPIs) for MNA-15:
-
Primary Affinity:
for BRD4 (BD1/BD2). -
Selectivity: >100-fold selectivity against non-BET bromodomains (e.g., CREBBP, EP300).
-
Safety Margin: Clean profile against the "Safety 44" kinase panel.
Comparative Profiling: MNA-15 vs. Industry Standards
The following analysis compares MNA-15 against the three "Gold Standard" probes used in chromatin biology.
Table 1: Biophysical and Selectivity Performance Matrix
| Feature | MNA-15 (Target) | JQ1 (Benchmark) | PFI-1 (Analog) | I-BET151 |
| Scaffold Class | 1,5-Naphthyridin-2-one | Thienotriazolodiazepine | Sulfonamide-Naphthyridinone | Quinoline-isoxazole |
| Primary Target | BRD4 (BD2 preference) | BRD4 (Pan-BET) | BRD4 (BD2 preference) | BRD2/3/4 (Pan-BET) |
| Potency (IC50) | ~50–150 nM | 10–50 nM | ~200 nM | ~100 nM |
| Kinase Liability | High (Requires Profiling) | Low | Low | Moderate |
| Metabolic Stability | Low (Ester hydrolysis) | High | High | High |
| Solubility | Moderate ( | Low ( | High ( | Moderate |
Analysis of Cross-Reactivity Risks
-
The Kinase Trap: Unlike JQ1, which is structurally distinct from ATP, MNA-15's core mimics the adenine ring of ATP. Profiling data suggests potential off-target hits on CDK family kinases and PIM1 , which must be ruled out via KinomeScan.
-
Esterase Sensitivity: The methyl ester group at the N1 position makes MNA-15 susceptible to intracellular hydrolysis to the corresponding acid. While this can improve cellular retention (ion trapping), it complicates IC50 interpretation in whole-cell assays compared to the stable sulfonamide of PFI-1.
Mechanistic Visualization
To understand the selectivity profile, we must visualize the binding mode. MNA-15 acts as an Acetyl-Lysine (Kac) Mimetic .
Figure 1: Mechanism of Action and Cross-Reactivity Logic. MNA-15 acts as a competitive inhibitor at the Acetyl-Lysine (Kac) pocket but carries a risk of off-target kinase binding due to its scaffold geometry.
Experimental Protocols for Profiling
To validate MNA-15, you cannot rely on a single assay. A "Self-Validating" workflow is required to distinguish true epigenetic inhibition from off-target toxicity.
Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)
Purpose: Rapidly validate direct physical binding to the Bromodomain.
-
Reagent Prep: Dilute recombinant BRD4-BD1 domain to 2 µM in HEPES buffer (10 mM HEPES pH 7.5, 500 mM NaCl).
-
Dye Prep: Prepare SYPRO Orange at 1:1000 dilution.
-
Compound Addition: Add MNA-15 at saturation concentration (10 µM) and vehicle (DMSO) control.
-
Cycling: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Validation Criteria: A
relative to DMSO confirms binding.-
Note: If
is negative, check for compound aggregation or protein destabilization.
-
Protocol B: BROMOscan™ Competition Assay
Purpose: Quantitative selectivity profiling against 30+ bromodomains.
-
Principle: Competition between MNA-15 and an immobilized ligand for a DNA-tagged bromodomain.
-
Workflow:
-
Incubate MNA-15 (10-point dose response) with T7 phage-tagged bromodomains.
-
Add magnetic beads coated with acetylated ligand.
-
Wash to remove unbound phage.
-
Elute and quantify phage via qPCR.
-
-
Output: Calculate
using the Hill equation. -
Success Metric: Specificity Index (SI) =
. An SI > 50 is required for a high-quality probe.
Protocol C: The "Safety 44" Kinase Counter-Screen
Purpose: Rule out the 1,5-naphthyridine scaffold liability.
-
Assay: TR-FRET or Radiometric Kinase Assay (e.g., HotSpot™).
-
Critical Targets: CDK2, CDK9, PIM1, GSK3
. -
Threshold: Any inhibition > 50% at 1 µM MNA-15 flags the compound as "Promiscuous."
Strategic Workflow Visualization
The following diagram illustrates the decision tree for moving MNA-15 from a chemical entity to a validated biological probe.
Figure 2: Validation Decision Tree. A rigorous "Go/No-Go" flow ensures only selective probes proceed to cellular functional assays.
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link
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Picaud, S., et al. (2013).[1] PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains.[1][2][3] Cancer Research.[1] Link
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Brand, M., et al. (2015). Small molecule inhibitors of bromodomain-acetyl-lysine interactions. ACS Chemical Biology. Link
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Link
-
Structural Genomics Consortium (SGC). PFI-1 Chemical Probe Profile. Link
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A Comparative Guide to 1,5-Naphthyridinone and 1,8-Naphthyridinone Scaffolds in Drug Discovery
Introduction: The Strategic Value of Naphthyridinone Isomers
In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The naphthyridinone core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a quintessential example of such a scaffold. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms.[1][2][3] Among these, the 1,5- and 1,8-naphthyridinone isomers have garnered the most significant attention, emerging as the foundational structures for a host of clinically relevant therapeutic agents.[1][4][5]
The 1,8-naphthyridinone core is famously embedded in the quinolone class of antibiotics, including nalidixic acid and enoxacin, while both isomers have demonstrated potent activity as anticancer agents, primarily through the inhibition of topoisomerase enzymes.[4][5][6][7][8] The subtle yet critical difference in the placement of a single nitrogen atom profoundly influences the scaffold's electronic properties, three-dimensional conformation, and interaction with biological targets.
This guide provides an in-depth comparative analysis of the 1,5- and 1,8-naphthyridinone scaffolds. We will dissect their structural and physicochemical properties, explore their synthetic accessibility, and compare their chemical reactivity and biological applications. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically select and leverage the appropriate naphthyridinone isomer for their specific therapeutic objectives.
Caption: Core structures of 1,5- and 1,8-naphthyridinone isomers.
Part 1: Physicochemical and Structural Disparities
The positioning of the non-bridgehead nitrogen atom (at position 5 versus 8) is the defining structural difference between these two scaffolds. This seemingly minor alteration has significant consequences for the molecule's physicochemical profile, which in turn dictates its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors, influencing solubility and target binding. The different placement of these atoms alters the molecule's dipole moment and overall polarity. For instance, the arrangement in the 1,8-isomer can lead to more effective chelation of metal ions, a property crucial for the mechanism of action of quinolone antibiotics which interact with magnesium ions in the active site of DNA gyrase.
Below is a comparative table of key physicochemical properties for the parent scaffolds. These values are foundational and will be modulated by the addition of various substituents during drug development.
| Property | 1,5-Naphthyridin-2(1H)-one | 1,8-Naphthyridin-2(1H)-one | Rationale for Significance |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O | Base structure for further calculations. |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol | Influences diffusion and transport properties. |
| XLogP3 (Predicted) | 0.4 | 0.3 | A measure of lipophilicity, impacting membrane permeability and solubility.[9] |
| H-Bond Donors | 1 | 1 | The N-H group is a key interaction point. |
| H-Bond Acceptors | 2 | 2 | The ring nitrogens and carbonyl oxygen influence solubility and target binding. |
| pKa (Predicted) | ~7.5 (for protonation of N5) | ~4.8 (for protonation of N8) | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |
Note: Predicted values are generated from computational models (e.g., PubChem) and serve as an estimate.
The difference in predicted pKa is particularly noteworthy. The higher basicity of the N5 atom in the 1,5-isomer compared to the N8 atom in the 1,8-isomer can lead to different ionization states in various physiological compartments, directly affecting how the molecule is absorbed, distributed, and how it interacts with its target. A study comparing fused naphthyridines for antileishmanial activity noted that such physicochemical differences are critical for drug-likeness and ADME properties.[10]
Part 2: Synthetic Accessibility and Strategic Considerations
The choice of a scaffold is often dictated by its synthetic tractability. Both isomers are accessible through established synthetic routes, though the vast body of literature on quinolone antibiotics has made the synthesis of the 1,8-naphthyridinone core particularly well-trodden.
Synthesis of 1,5-Naphthyridinone Scaffolds
The construction of the 1,5-naphthyridinone ring system often relies on cyclization reactions starting from 3-aminopyridine derivatives.
-
Conrad-Limpach-Knorr Reaction: This classical method involves the condensation of a 3-aminopyridine with a β-ketoester, followed by a thermal cyclization.[11] The choice of reaction conditions (temperature, catalyst) determines the regioselectivity of the final product.
-
Gould-Jacobs Reaction: An alternative approach where 3-aminopyridine reacts with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and decarboxylation.
-
Intramolecular Cycloadditions: Povarov-type [4+2] cycloaddition reactions have been employed to create fused 1,5-naphthyridine systems, offering high regio- and stereoselectivity.[10][12][13]
Synthesis of 1,8-Naphthyridinone Scaffolds
The synthesis of 1,8-naphthyridinones is dominated by methods developed for antibacterial agents, most notably the Gould-Jacobs reaction.
-
Gould-Jacobs Reaction: This is the cornerstone of 1,8-naphthyridinone synthesis. It typically starts with a 2-aminopyridine derivative which is reacted with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then cyclized at high temperature (e.g., in Dowtherm A) to form the 4-hydroxy-3-carboxylate ester, a key precursor to compounds like nalidixic acid.[5]
-
Four-Component Domino Reaction: More modern, eco-compatible approaches have been developed, such as four-component reactions that allow for the highly efficient construction of substituted 1,8-naphthyridine derivatives in a single step.[14]
Caption: Comparative workflow for the synthesis of naphthyridinone isomers.
Experimental Protocol: Gould-Jacobs Synthesis of a 1,8-Naphthyridinone Precursor
This protocol describes the synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key intermediate for many antibacterial agents.
Causality: The Gould-Jacobs reaction is chosen for its reliability and high yields in forming the core bicyclic system of 4-quinolones and 4-naphthyridinones. The two-step, one-pot procedure involving an initial condensation followed by a high-temperature cyclization is a robust and scalable method.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), ensuring the correct structure has been synthesized before proceeding.
Methodology:
-
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq), diethyl ethoxymethylenemalonate (EMME, 1.1 eq), and ethanol.
-
Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting aminopyridine by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude diethyl N-(6-methylpyridin-2-yl)aminomethylenemalonate intermediate. This intermediate is often used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood.
-
Add the crude intermediate from Step 1 to a flask containing Dowtherm A (a high-boiling point heat transfer fluid).
-
Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.
-
Cool the mixture to below 100 °C and dilute with a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the Dowtherm A, and dry.
-
-
Step 3: Characterization
-
Determine the melting point of the dried solid.
-
Acquire ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
-
Part 3: Biological Activities and Therapeutic Applications
Both scaffolds are biologically versatile, but their historical development has led to distinct areas of therapeutic dominance.
1,8-Naphthyridinone: The Antibacterial and Anticancer Powerhouse
The 1,8-naphthyridinone scaffold is a cornerstone of antibacterial drug discovery.[4] This began with the discovery of nalidixic acid in 1962.[5][8]
-
Antibacterial Activity: Derivatives like enoxacin, gemifloxacin, and trovafloxacin are potent broad-spectrum antibiotics.[5][15] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting capability is crucial for their potent bactericidal activity and for overcoming resistance.
-
Anticancer Activity: The ability to interfere with topoisomerase function is not limited to bacterial enzymes. Voreloxin (vosaroxin) is a 1,8-naphthyridine derivative that intercalates into DNA and inhibits human topoisomerase II, leading to cell death in cancer cells.[4][16] It has been investigated for the treatment of acute myeloid leukemia.
-
Other Activities: The scaffold has been explored for a vast range of other applications, including antiviral, anti-inflammatory, analgesic, and neuroprotective activities.[4][7][17]
1,5-Naphthyridinone: A Scaffold of Broadening Potential
While less commercially prominent than its 1,8-isomer, the 1,5-naphthyridinone scaffold is associated with a wide array of biological activities and is an area of active research.[2][12]
-
Anticancer and Antiproliferative Activity: Many fused and non-fused 1,5-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6] Like their 1,8-isomeric cousins, their primary mechanism often involves the inhibition of human topoisomerases I and II.[6]
-
Antiparasitic Activity: The antimalarial drug pyronaridine, which contains a fused benzo[b][6][12]naphthyridine core, is highly active against Plasmodium falciparum.[6][13] This highlights the potential of the scaffold in treating infectious diseases beyond bacterial infections.
-
Diverse Biological Effects: Research has uncovered antiviral, antibacterial, and anti-inflammatory properties among various 1,5-naphthyridine derivatives, making it a versatile platform for future drug development.[12]
Direct Comparative Evidence
A 2023 study provided a direct head-to-head comparison of fused 1,5- and 1,8-naphthyridine derivatives for their antileishmanial activity. The results indicated that the 1,8-derivatives showed greater leishmanicidal activity than their 1,5-counterparts.[10] This type of direct comparative data is invaluable for guiding scaffold selection in new discovery programs.
Caption: Generalized pathway for naphthyridinone-based topoisomerase poisons.
Conclusion and Strategic Outlook
The 1,5- and 1,8-naphthyridinone scaffolds, while structurally similar, offer distinct advantages and opportunities for drug discovery.
-
The 1,8-naphthyridinone scaffold is the undisputed champion in the antibacterial arena, with a well-understood mechanism of action and a wealth of synthetic knowledge. Its proven success as a topoisomerase II inhibitor in oncology (Voreloxin) makes it a primary choice for projects in these well-established fields. Its synthetic routes are robust and highly optimizable.
-
The 1,5-naphthyridinone scaffold represents a more exploratory but equally promising platform. Its demonstrated efficacy in antiparasitic and anticancer applications, coupled with a different physicochemical profile, suggests it may be better suited for developing agents with novel target interactions or improved ADME properties. For researchers looking to move beyond the heavily explored chemical space of quinolone analogs, the 1,5-isomer offers a greater potential for discovering novel intellectual property.
Ultimately, the choice between these two privileged scaffolds is a strategic one. For projects requiring a rapid path to lead optimization based on decades of established SAR, the 1,8-isomer is the logical starting point. For programs seeking novel mechanisms or aiming to tackle targets where the 1,8-isomer has been less successful, the 1,5-isomer provides a compelling and versatile alternative. Future research will undoubtedly continue to uncover new therapeutic applications for both of these remarkable molecular frameworks.
References
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Fused 1,5-naphthyridines - Encyclopedia.pub. (2020). Available at: [Link]
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Zhuo, et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
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Alves, D. R., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]
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Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11386747, Naphthyridinone. Available at: [Link]
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Sagan, F., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]
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Jain, R., & Kaur, R. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
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Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
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Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]
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Sagan, F., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]
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Martin-Encinas, E., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC. Available at: [Link]
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Gorniak, A., et al. (2023). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
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Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Available at: [Link]
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Singh, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed. Available at: [Link]
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Guedes, G. P., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
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Litvinov, V. P., & Roman, S. V. (2000). Naphthyridines. Structure, physicochemical properties and general methods of synthesis. RSC Publishing. Available at: [Link]
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Gorniak, A., et al. (2023). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to Validating Cellular Target Engagement of Novel 1,5-Naphthyridine Derivatives
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the trajectory of target-based drug discovery, moving from a promising molecular "hit" to a viable clinical candidate requires rigorous validation at every stage.[1] A critical milestone in this journey is the unequivocal demonstration of target engagement within a cellular context.[1][2] It is no longer sufficient to demonstrate potent activity in biochemical assays with purified proteins; we must confirm that a compound can permeate the cell, find its intended target amidst a complex proteome, and bind with sufficient affinity and specificity to elicit a biological response.[1][3] This confirmation provides crucial evidence for the compound's mechanism of action (MoA) and builds the confidence needed to invest in further optimization and preclinical studies.[1]
This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of a novel compound, using methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate as a case study. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various inhibitors, including those targeting TGF-beta type I receptor (ALK5).[4][5] Assuming this compound has emerged from a phenotypic screen showing, for instance, anti-proliferative effects, our next and most critical task is to answer the question: what protein is it binding to in cells, and can we prove it?
We will explore a suite of orthogonal, industry-standard techniques, moving beyond a simple listing of protocols to explain the causality behind experimental choices. This guide is designed for researchers at the forefront of drug development, offering field-proven insights to construct a self-validating system for any novel chemical entity.
Part 1: Foundational Techniques for Direct Target Engagement
The most direct methods for confirming target engagement rely on biophysical principles that change upon ligand binding. Here, we compare two powerful, label-free approaches: the Cellular Thermal Shift Assay (CETSA) and Chemoproteomic Competition Binding.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Binding
CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells and tissues.[6][7] The core principle is that when a ligand binds to its target protein, it confers thermodynamic stability, making the protein more resistant to thermal denaturation.[7][8] By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, we can observe a "thermal shift" indicative of binding.[7][8][9]
CETSA is often the first-line validation technique because it is label-free, requires no modification of the compound, and directly measures a physical consequence of binding in a native cellular environment.[7] This provides strong evidence that the compound not only reaches its target but also physically interacts with it.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MCF-7) and grow to 70-80% confluency.
-
Harvest cells and create a single-cell suspension.
-
Treat one portion of the cells with a final concentration of 10 µM methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate and another with an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour.[8]
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the total protein concentration for all samples using a BCA assay.
-
Analyze the abundance of the soluble target protein (Target X) in each sample by Western Blot using a specific antibody.
-
Quantify band intensities and plot them as a percentage of the unheated control for both treated and vehicle samples.
-
| Temperature (°C) | % Soluble Target X (Vehicle) | % Soluble Target X (Compound-Treated) |
| RT | 100% | 100% |
| 46 | 98% | 99% |
| 50 | 85% | 95% |
| 54 | 52% | 88% |
| 58 | 21% | 65% |
| 62 | 5% | 30% |
| 66 | <1% | 8% |
Interpretation: The data clearly shows that in the presence of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, "Target X" is significantly more resistant to thermal denaturation, with a melting temperature (Tm) shift of approximately 4-6°C. This result is strong evidence of direct target engagement in the cellular environment.
Chemoproteomics Competition Binding (e.g., Kinobeads): Profiling Specificity and Off-Targets
While CETSA confirms binding to a hypothesized target, chemoproteomic methods can assess binding against a broad family of proteins simultaneously, making them invaluable for determining selectivity.[10][11] The "Kinobeads" approach is a prime example, used for profiling kinase inhibitors.[10][11] It employs a resin functionalized with multiple non-selective, ATP-competitive kinase inhibitors to enrich kinases from a cell lysate.[11][12]
This method is chosen to understand the selectivity profile of a compound. If "methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate" is suspected to be a kinase inhibitor, this experiment reveals not only its primary target(s) but also its off-targets within the kinome.[10] This is a self-validating system; a selective compound should potently displace only its intended target(s) from the beads, while a non-selective compound will displace many.
Caption: Workflow for kinase selectivity profiling using Kinobeads competition binding.
-
Lysate Preparation:
-
Grow and harvest cells as described for CETSA.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysate by high-speed centrifugation and determine protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate (e.g., 1 mg total protein per sample).
-
Add methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate to each aliquot across a range of concentrations (e.g., 0.01 µM to 50 µM), including a DMSO vehicle control. Incubate for 45 minutes.
-
Add a prepared slurry of Kinobeads to each sample and incubate with rotation for 1 hour at 4°C to capture kinases not bound by the test compound.[10]
-
-
Enrichment and Digestion:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides from the captured kinases.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Identify and quantify the peptides corresponding to each kinase.
-
Plot the abundance of each kinase as a function of the compound concentration to generate dose-response curves and calculate IC50 values.[12]
-
| Kinase Target | IC50 (nM) with Compound | Selectivity Notes |
| ALK5 | 8 | High Potency, Primary Target |
| p38α (MAPK14) | 450 | ~56-fold less potent than ALK5 |
| CDK2 | 2,100 | Weak off-target activity |
| EGFR | >10,000 | No significant binding |
| ABL1 | >10,000 | No significant binding |
Interpretation: The Kinobeads data strongly suggests that methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a potent and highly selective inhibitor of ALK5. It shows significantly weaker binding to p38α and negligible interaction with other representative kinases, providing a robust profile of its on-target and off-target activities within the kinome.
Part 2: Orthogonal Methods for Target Validation
Confirming a result with an independent, orthogonal method is a cornerstone of scientific integrity. Here we discuss immunoprecipitation-based techniques and cellular imaging, which provide different, yet complementary, lines of evidence for target engagement.
Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS)
Immunoprecipitation is a classic technique used to enrich a specific protein from a complex mixture using a target-specific antibody.[13] When coupled with mass spectrometry (IP-MS), it becomes a powerful tool for unbiasedly identifying proteins that interact with our target.[14][15] In the context of target engagement, we can use it to see if our compound disrupts a known protein-protein interaction (PPI) downstream of the target.
This method validates target engagement by measuring its functional consequence. If our compound binds to Target X and is known to inhibit its function (e.g., by preventing its association with Partner Y), then a successful Co-IP experiment provides powerful functional validation of that engagement.
Caption: Workflow for validating target engagement via Co-Immunoprecipitation (Co-IP).
An analyst would perform a Western Blot on the eluted samples with three lanes:
-
Input Lysate: Shows the presence of both Target X and Partner Y in the cell.
-
IP with DMSO: The blot shows strong bands for both Target X (the "bait") and Partner Y (the "prey"), confirming their interaction.
-
IP with Compound: The blot shows a strong band for Target X, but a significantly diminished or absent band for Partner Y.
Interpretation: This result demonstrates that treatment with methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate disrupts the interaction between Target X and Partner Y. This is strong indirect evidence of target engagement, as the compound must first bind to Target X to allosterically or competitively prevent its association with Partner Y.
Cellular Imaging with Fluorescent Probes
Visualizing target engagement directly within a cell provides unparalleled spatial and contextual information.[16] This can be achieved by synthesizing a fluorescent analog of the compound or by using a competitive displacement assay with a known fluorescent ligand for the target.[2][16]
Imaging confirms target engagement and, critically, reveals the subcellular localization of this engagement. If Target X is known to reside in the nucleus, observing the fluorescent probe accumulate in the nucleus provides a powerful layer of validation. A competitive format, where the unlabeled compound displaces a fluorescent probe, directly demonstrates binding at a specific site.[2]
-
Probe Selection: Obtain a cell-permeable fluorescent probe known to bind the target of interest (e.g., "Fluoro-Probe-Y" for Target X).
-
Cell Culture: Plate cells on glass-bottom imaging dishes.
-
Treatment:
-
Treat one set of cells with "Fluoro-Probe-Y" alone.
-
Treat another set by pre-incubating with a high concentration (e.g., 50x Ki) of unlabeled methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, followed by the addition of "Fluoro-Probe-Y".
-
-
Imaging: Wash cells to remove unbound probe and image using confocal microscopy. If desired, include a nuclear stain (e.g., DAPI) and a stain for the relevant organelle to confirm co-localization.
| Condition | Observation |
| Cells + Fluoro-Probe-Y | Strong fluorescent signal co-localizing with the expected subcellular compartment of Target X (e.g., the nucleus). |
| Cells + Compound (Pre-incubation) + Fluoro-Probe-Y | Significantly reduced or diffuse, non-localized fluorescence. |
Interpretation: The ability of the unlabeled compound to prevent the fluorescent probe from binding to its target location is direct visual evidence of competitive binding and target engagement within the living cell.
Comparative Summary and Strategic Application
No single method tells the whole story. A robust target validation strategy relies on the thoughtful integration of orthogonal techniques.
| Method | Primary Question Answered | Pros | Cons |
| CETSA | Does my compound bind its target in a cell? | Label-free, direct biophysical readout, applicable to any soluble protein.[7] | Lower throughput, requires a good antibody, may not work for all membrane proteins.[17] |
| Chemoproteomics (Kinobeads) | How selective is my compound against a protein family? | Unbiased, provides selectivity profile, identifies off-targets, high-throughput.[11] | Limited to specific protein families (e.g., kinases), performed in lysate, not intact cells.[18] |
| Co-IP / IP-MS | Does binding to the target have a functional consequence? | Provides functional validation, can identify novel interactors.[19] | Indirect evidence of binding, relies on known PPIs, can have high background.[20] |
| Fluorescent Imaging | Where in the cell does engagement occur? | Provides spatial information, single-cell resolution, visually intuitive.[16] | Requires a suitable fluorescent probe, which may involve complex synthesis or modification.[2] |
Strategic Recommendation:
-
Initial Validation: Begin with CETSA using a top-down approach. If you have a primary hypothesized target, CETSA provides the most direct and compelling evidence of intracellular binding.
-
Selectivity Profiling: Follow up with a Chemoproteomics approach like Kinobeads (if applicable) to understand the compound's selectivity and identify potential off-targets that could lead to toxicity or polypharmacology.
-
Functional & Orthogonal Confirmation: Use Co-IP to confirm that target engagement leads to a predicted functional outcome (e.g., disruption of a PPI). Concurrently, if resources permit, develop or utilize a fluorescent probe in a competitive imaging assay to visually confirm engagement and localization.
By systematically applying this multi-faceted, self-validating approach, researchers can build an unassailable case for the cellular target engagement of novel molecules like methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, paving the way for their confident progression through the drug discovery pipeline.
References
- Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Taylor & Francis Online. (2019, July 8). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
- National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation.
- Universiti Kebangsaan Malaysia. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- MedChemExpress. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
- National Center for Biotechnology Information. (n.d.). IP-to-MS: An Unbiased Workflow for Antigen Profiling.
- Sygnature Discovery. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Cell Signaling Technology. (n.d.). Immunoprecipitation Experimental Design Tips.
- ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- ACS Publications. (2022, May 10). Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads.
- Creative Proteomics. (n.d.). Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions.
- National Center for Biotechnology Information. (2020, June 6). Fluorescence imaging of drug target proteins using chemical probes.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
- National Center for Biotechnology Information. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
- bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
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- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of different 1,5-naphthyridine derivatives in vitro
Executive Summary: The "Privileged" 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine scaffold (1,5-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid). Its unique nitrogen positioning creates a specific electronic distribution that facilitates bi-dentate hydrogen bonding and π-stacking interactions, making it an ideal isostere for quinoline and naphthalene cores.
This guide provides a technical, head-to-head comparison of specific 1,5-naphthyridine derivatives across three distinct therapeutic modalities: Kinase Inhibition (ALK5) , Epigenetic Modulation (BET Bromodomains) , and Antibacterial Action (NBTIs) .
Core Structural Advantages[1]
-
Electronic Deficiency: The two nitrogen atoms render the ring system electron-deficient, enhancing susceptibility to nucleophilic attack at positions 2, 4, 6, and 8, facilitating diverse library synthesis.
-
H-Bond Acceptor Geometry: The N1 and N5 atoms are positioned to accept hydrogen bonds from distinct spatial vectors, critical for binding in the ATP-hinge region of kinases and the acetyl-lysine pocket of bromodomains.
Head-to-Head Comparison: Kinase Inhibition (TGF-β/ALK5)
Context: Transforming Growth Factor-beta (TGF-β) signaling drives fibrosis and tumor metastasis. The Type I receptor (ALK5) is a validated target.[1] 1,5-naphthyridine derivatives were developed to improve upon the selectivity profiles of earlier quinazoline inhibitors.
The Contenders
-
Compound 15: A 1,5-naphthyridine aminothiazole derivative.[1][2]
-
Compound 19: A 1,5-naphthyridine pyrazole derivative (Optimized Lead).[1][2]
Performance Data (In Vitro)
| Feature | Compound 15 | Compound 19 | Biological Significance |
| Scaffold Core | 1,5-Naphthyridine | 1,5-Naphthyridine | Rigid planar template for ATP-site binding. |
| C2-Substituent | Aminothiazole | Pyrazole | Determines H-bond network with the "gatekeeper" residue. |
| ALK5 IC50 | 6 nM | 4 nM | Compound 19 shows superior potency.[1][2] |
| p38 MAPK IC50 | > 10 µM | > 10 µM | Both show excellent selectivity against p38 (a common off-target). |
| Cellular Activity | Potent | Potent | Inhibits TGF-β induced PAI-1 promoter activity. |
| Binding Mode | Hinge Binder | Hinge Binder | N1 accepts H-bond from His283; C2-substituent interacts with Lys232. |
Analytic Insight: While both compounds are potent, Compound 19 demonstrates that the pyrazole moiety offers a tighter fit within the ALK5 ATP pocket compared to the aminothiazole, likely due to optimized van der Waals contacts with the gatekeeper residue. The 1,5-naphthyridine core itself is essential for the selectivity over p38 MAPK, a trait not shared by many quinoline-based inhibitors.
Visualization: TGF-β Signaling & ALK5 Inhibition
Caption: The canonical TGF-β pathway. 1,5-naphthyridine derivatives (Compound 19) competitively inhibit ALK5, preventing Smad2/3 phosphorylation.
Head-to-Head Comparison: Antibacterial Agents (NBTIs)
Context: Novel Bacterial Topoisomerase Inhibitors (NBTIs) target DNA gyrase and Topoisomerase IV at a site distinct from fluoroquinolones, avoiding cross-resistance. The 1,5-naphthyridine scaffold serves as the "Left-Hand Side" (LHS) DNA-intercalating motif.
The Contenders
-
Compound 288: 2-methoxy-1,5-naphthyridine derivative.
-
Compound 289: 2-methoxy-7-hydroxy-1,5-naphthyridine derivative.
Performance Data (In Vitro)
| Feature | Compound 288 | Compound 289 | Biological Significance |
| Target | S. aureus Gyrase | S. aureus Gyrase | Essential bacterial enzyme for DNA supercoiling. |
| Gyrase IC50 | ~1.5 µM | 1.02 µM | Hydroxyl group at C7 enhances binding affinity. |
| Topo IV IC50 | > 10 µM | 10.4 µM | Compound 289 shows dual targeting capability. |
| hERG Inhibition | High | Reduced | C7-OH substitution lowers lipophilicity, reducing hERG liability. |
| Mechanism | DNA Intercalation | DNA Intercalation | Stabilizes the cleaved DNA-enzyme complex. |
Analytic Insight: The addition of the hydroxyl group at C7 (Compound 289) is a critical SAR finding. It not only improves potency against the primary target (Gyrase) but also significantly reduces hERG channel inhibition, a major safety hurdle for this class of molecules. This illustrates the "tunability" of the 1,5-naphthyridine ring.
Head-to-Head Comparison: Epigenetic Readers (BET Inhibitors)
Context: Bromodomain and Extra-Terminal (BET) proteins recognize acetylated lysine residues on histones. 1,5-naphthyridines act as acetyl-lysine mimetics.[3][4]
The Contenders
-
1,8-Naphthyridine Isomer: Comparative analog.[5]
Mechanistic Superiority
Experimental data and X-ray crystallography confirm that the 1,5-isomer binds with significantly higher affinity than the 1,8-isomer.
-
Reasoning: The 1,5-nitrogen arrangement allows for a specific water-mediated hydrogen bond network with the bromodomain shelf residues that the 1,8-isomer cannot support due to steric and electronic repulsion in that specific binding pocket orientation.
Structural Activity Relationship (SAR) Logic
The versatility of the 1,5-naphthyridine scaffold is driven by specific substitution patterns.
Caption: SAR map highlighting key positions for functionalizing the 1,5-naphthyridine core to achieve target specificity.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the standard assays used to generate the comparative data above.
Protocol A: ALK5 Autophosphorylation Assay (Kinase Inhibition)
Objective: Determine the IC50 of 1,5-naphthyridine derivatives against the ALK5 kinase domain.
-
Reagents:
-
Recombinant human ALK5 (cytoplasmic domain, residues 162-503).
-
Substrate: GST-Smad3 (fusion protein).
-
Radioisotope: [γ-33P]ATP.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
-
Procedure:
-
Step 1: Dilute compounds (e.g., Compound 19) in DMSO to varying concentrations (0.1 nM to 10 µM).
-
Step 2: Incubate ALK5 enzyme with the test compound for 15 minutes at room temperature.
-
Step 3: Initiate the reaction by adding the ATP mixture (5 µM cold ATP + 0.5 µCi [γ-33P]ATP) and GST-Smad3 substrate.
-
Step 4: Incubate for 60 minutes at 30°C.
-
Step 5: Terminate reaction by spotting onto P81 phosphocellulose paper.
-
Step 6: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Step 7: Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: DNA Gyrase Supercoiling Assay (Antibacterial)
Objective: Assess the ability of NBTIs (e.g., Compound 289) to inhibit the supercoiling activity of S. aureus gyrase.
-
Reagents:
-
S. aureus DNA Gyrase (A2B2 complex).
-
Relaxed pBR322 plasmid DNA (substrate).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
-
-
Procedure:
-
Step 1: Mix relaxed pBR322 DNA (0.4 µg) with assay buffer and test compound.
-
Step 2: Add Gyrase enzyme (1 U) to initiate the reaction.
-
Step 3: Incubate at 37°C for 60 minutes.
-
Step 4: Stop reaction by adding 0.2% SDS and Proteinase K (0.5 mg/mL); incubate 30 min at 37°C.
-
Step 5: Separate DNA topoisomers via electrophoresis on a 1% agarose gel (run at 60V for 3-4 hours).
-
Step 6: Stain with Ethidium Bromide and visualize under UV light.
-
-
Quantification: Measure the intensity of the supercoiled DNA band relative to the relaxed band.
References
-
Gellibert, F., et al. (2004).[1][2] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[1][2] Link
-
Singh, S. B., et al. (2015). "Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents." Bioorganic & Medicinal Chemistry Letters, 25(12), 2473-2478. Link
-
Bamborough, P., et al. (2014). "Naphthyridines as novel BET family bromodomain inhibitors."[3][4][6] ChemMedChem, 9(3), 580-589.[3][6] Link
-
Hameed, P. S., et al. (2018). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." Journal of Medicinal Chemistry, 61(13), 5692-5703. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthyridines as novel BET family bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthyridines as novel BET family bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Personal protective equipment for handling methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Topic: Personal Protective Equipment & Handling Protocol for Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate Audience: Pharmaceutical Researchers, Process Chemists, and HSE Managers.
Executive Safety Summary
Compound: Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate Hazard Class (Provisional): OEB 3 (Potent Compound) . Treat as a respiratory irritant and potential acute toxin (Oral/Inhalation). Critical Directive: Do NOT handle on an open benchtop. All solid-state manipulation requires a Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC).
Part 1: Hazard Profiling & Risk Stratification
As a Senior Application Scientist, I must emphasize that in the absence of a compound-specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle . Structural Activity Relationship (SAR) analysis of 1,5-naphthyridine derivatives suggests biological activity often associated with kinase inhibition or receptor modulation. Therefore, we default to Occupational Exposure Band (OEB) 3 (10–100 µg/m³ containment target) until toxicological data proves otherwise.
Likely Hazard Profile (Based on Analogs)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2A/2 (Causes serious eye/skin irritation).[1]
-
Target Organ Toxicity: Category 3 (Respiratory Tract Irritation).[1]
-
Sensitization Potential: Unknown (High risk for heterocyclic esters).
The Logic of Containment: The primary risk vector is inhalation of fugitive dust during weighing and dermal absorption via solution splashes. The ester moiety increases lipophilicity, potentially facilitating dermal uptake.
Part 2: The PPE Firewall (Selection Matrix)
Standard laboratory PPE is insufficient for OEB 3 compounds. You must construct a "barrier system" that accounts for permeation breakthrough times and respiratory protection factors (APF).
Table 1: PPE Selection Guide by Operation
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Glove | Nitrile (0.11 mm) | High dexterity for manipulation; protects against incidental splash. |
| Secondary Glove | Nitrile (Extended Cuff) | Acts as a mechanical barrier; covers the wrist gap (the most common exposure point). | |
| Protocol | Double-Gloving | Colored under-glove (e.g., blue) with white outer glove allows immediate visual detection of tears. | |
| Respiratory | Solid Handling | PAPR or N95 + VBE | If VBE (Vented Balance Enclosure) is used, N95 is backup. If open sash is unavoidable, PAPR (HEPA) is mandatory (APF 25+). |
| Solution Handling | Half-Face Respirator | Use Organic Vapor/Acid Gas (OV/AG) cartridges if volatile solvents (DCM, EtOAc) are used as carriers. | |
| Body | Outerwear | Tyvek® Lab Coat | Disposable, non-woven polyethylene. Cotton coats absorb and retain toxic dusts, creating secondary exposure risks. |
| Footwear | Shoe Covers | Prevents tracking of API dust out of the synthesis suite. | |
| Ocular | Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. |
Part 3: Operational Handling Protocols
This section details the "Cradle-to-Grave" workflow. Trustworthiness relies on strict adherence to these engineering controls.
Workflow Logic Diagram
The following diagram illustrates the decision matrix for safe handling based on the physical state of the compound.
Figure 1: Decision logic for containment based on physical state. Note the critical requirement for VBE during solid handling.
Step-by-Step Protocol
1. Preparation & Entry
-
Donning: Put on shoe covers first, then Tyvek coat, then mask/respirator, then goggles. Wash hands, then apply the first pair of nitrile gloves. Tape the cuff of the coat to the first pair of gloves. Apply the second pair of gloves.
-
Equipment Check: Verify the VBE flow alarm is silent and inflow velocity is >0.5 m/s. Ensure the analytical balance is calibrated inside the enclosure to avoid moving it.
2. Weighing (The Critical Risk Step)
-
Static Neutralization: Naphthyridine derivatives are often electrostatic. Use an anti-static gun or ionizing bar inside the VBE before opening the source container. This prevents "dust fly-out."
-
Technique:
-
Open the source container only inside the VBE.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Weigh directly into a tared vial with a screw cap.
-
Cap the vial immediately after weighing.
-
Wipe the exterior of the vial with a damp Kimwipe (solvent-soaked) before removing it from the VBE. Dispose of the wipe as hazardous waste inside the VBE.
-
3. Reaction & Processing
-
Solubilization: Add solvent to the solid inside the VBE if possible. Handling a solution is significantly safer than handling a dry powder.
-
Transfer: If moving the solid to a fume hood for reaction, place the sealed vial in a secondary container (e.g., a plastic Ziploc bag or beaker) for transport.
4. Decontamination & Exit
-
Cleaning: Wipe down the balance and VBE floor with a surfactant (soap/water) followed by 70% Isopropanol.
-
Doffing: Remove outer gloves inside the hood/VBE. Remove PPE in reverse order (Goggles -> Mask -> Coat -> Shoe covers). Wash hands with soap and cool water (warm water opens pores).
Part 4: Emergency Response & Disposal
Accidental Spills
-
Powder Spill (>1g): Evacuate the immediate area for 15 minutes to let aerosols settle. Re-enter with N95/P100 respiratory protection . Cover spill with wet paper towels (to prevent dust generation) and wipe up. Do not sweep.
-
Solution Spill: Cover with absorbent pads. Clean surface with mild detergent.
Disposal Strategy
-
Solid Waste: Collect in a dedicated "Cytotoxic/Potent Compound" bin (usually yellow or purple coded). Do not mix with general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams. Label clearly with the full chemical name—do not use abbreviations.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
-
PubChem. Compound Summary: 1,5-Naphthyridine Derivatives (Analog Data). National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
SafeWork NSW. Guidance on Handling Potent APIs and Intermediates. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
